Txa707
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H8F5N3O2S |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
2,6-difluoro-3-[[6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]methoxy]benzamide |
InChI |
InChI=1S/C15H8F5N3O2S/c16-7-1-2-9(12(17)11(7)13(21)24)25-5-10-23-8-3-6(15(18,19)20)4-22-14(8)26-10/h1-4H,5H2,(H2,21,24) |
InChI 键 |
ZVALMTAWSBJQSN-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Txa707's Mechanism of Action on FtsZ: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Txa707, the active metabolite of the prodrug TXA709, is a promising antibacterial agent that targets the essential bacterial cell division protein, FtsZ. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its interaction with FtsZ. It includes a summary of its antibacterial activity, detailed experimental protocols for studying its effects, and visualizations of its mechanism and relevant experimental workflows.
Introduction to this compound and its Target, FtsZ
FtsZ is a prokaryotic homolog of eukaryotic tubulin and a key player in bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins that constitute the divisome. The proper formation and function of the Z-ring are indispensable for bacterial cell division, making FtsZ an attractive target for novel antibacterial agents.[1]
This compound is a benzamide (B126) derivative that has demonstrated potent activity against a range of Staphylococcus aureus isolates, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), vancomycin-resistant (VRSA), and daptomycin-nonsusceptible strains.[1] Its novel mechanism of action, targeting a highly conserved and essential protein, offers a promising avenue to combat the growing threat of antibiotic resistance.
Mechanism of Action
This compound exerts its antibacterial effect by directly binding to FtsZ and modulating its polymerization dynamics.
Binding to the Allosteric Site
Crystal structure analysis of S. aureus FtsZ (SaFtsZ) in complex with this compound reveals that the inhibitor binds to an allosteric site located in a cleft between the N-terminal GTP-binding domain and the C-terminal domain. This binding pocket is distinct from the GTP-binding site, a feature that is advantageous as it avoids potential cross-reactivity with host proteins that also bind GTP. The trifluoromethyl group on this compound, a modification from its predecessor PC190723, enhances its metabolic stability and anti-staphylococcal activity.
Modulation of FtsZ Polymerization
Contrary to many inhibitors that prevent polymerization, this compound has been shown to stimulate the assembly of FtsZ protofilaments in a concentration-dependent manner. This hyper-stabilization of FtsZ polymers disrupts the dynamic nature of the Z-ring, which is crucial for its proper function during cell division. The resulting aberrant FtsZ structures are unable to effectively recruit other divisome components, leading to a blockage of cytokinesis.
Inhibition of GTPase Activity
The polymerization of FtsZ is tightly coupled to its GTPase activity. While specific IC50 or Ki values for this compound's direct effect on FtsZ GTPase activity are not consistently reported in the available literature, its modulation of FtsZ polymerization inherently affects this enzymatic function. By stabilizing the polymeric state, this compound indirectly inhibits the GTP hydrolysis cycle that is necessary for the dynamic instability of FtsZ filaments.
Cellular Effects
The disruption of FtsZ function by this compound leads to distinct morphological changes in bacteria. Treated cells are unable to form a proper septum and fail to divide, resulting in cell filamentation or enlargement. Ultimately, this inhibition of cell division leads to bacterial cell death.
Quantitative Data
The following tables summarize the available quantitative data for the activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strain | Resistance Profile | MIC (µg/mL) | Reference |
| MRSA COL | Methicillin-Resistant | 2 | [1] |
| MRSA MPW020 | Methicillin-Resistant | 1 | |
| MRSA (various clinical isolates) | Methicillin-Resistant | 0.5 - 2 | |
| VISA (various clinical isolates) | Vancomycin-Intermediate | 0.5 - 2 | |
| VRSA (various clinical isolates) | Vancomycin-Resistant | 0.5 - 2 | |
| LRSA (various clinical isolates) | Linezolid-Resistant | 0.5 - 2 | |
| DRSA (various clinical isolates) | Daptomycin-Resistant | 0.5 - 2 | |
| MRSA expressing G196S mutant FtsZ | This compound-Resistant | >64 | |
| MRSA expressing G193D mutant FtsZ | This compound-Resistant | >64 |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Organism/Enzyme | Reference |
| Modal MIC against 84 clinical S. aureus isolates | 2.57 µM | S. aureus | [2] |
Note: Specific IC50 or Ki values for this compound's direct inhibition of FtsZ polymerization and GTPase activity are not consistently available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on FtsZ.
FtsZ Purification
Objective: To obtain purified FtsZ protein for in vitro assays.
Protocol:
-
Expression: The ftsZ gene from Staphylococcus aureus is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture: Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce FtsZ expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to culture for 3-4 hours at 30°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and incubate on ice for 30 minutes. Sonicate the suspension to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Purify the FtsZ protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged FtsZ) followed by size-exclusion chromatography for higher purity.
-
Storage: Store the purified FtsZ in a suitable buffer (e.g., 50 mM HEPES pH 7.2, 50 mM KCl, 10% glycerol) at -80°C.
FtsZ Polymerization Assay (Light Scattering)
Objective: To monitor the effect of this compound on the polymerization of FtsZ in real-time.
Protocol:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ (5-10 µM) in polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl2).
-
Inhibitor Addition: Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for 5-10 minutes at 25°C.
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Measurement: Immediately begin monitoring the change in light scattering at a 90° angle using a fluorometer with both excitation and emission wavelengths set to 350 nm. Record data every 10-15 seconds for 15-20 minutes.
-
Analysis: Plot the light scattering intensity over time to observe the kinetics of FtsZ polymerization in the presence and absence of this compound.
FtsZ GTPase Activity Assay
Objective: To measure the rate of GTP hydrolysis by FtsZ in the presence of this compound.
Protocol:
-
Reaction Setup: In a 96-well plate, set up reactions containing purified FtsZ (2-5 µM) in polymerization buffer.
-
Inhibitor Incubation: Add this compound at various concentrations (or DMSO control) and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding GTP (final concentration 1 mM).
-
Time Points: At various time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction by adding an equal volume of 1 M HCl.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. Add the malachite green reagent to each well and incubate for 15-20 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 620-650 nm using a plate reader.
-
Quantification: Determine the concentration of released phosphate by comparing the absorbance to a standard curve prepared with known concentrations of phosphate. Calculate the GTPase activity as moles of phosphate released per mole of FtsZ per minute.
Fluorescence Microscopy of Bacterial Cell Division
Objective: To visualize the effect of this compound on Z-ring formation and cell morphology in live bacteria.
Protocol:
-
Bacterial Culture: Grow a bacterial strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP) to the mid-logarithmic phase in a suitable growth medium.
-
Treatment: Treat the bacterial culture with this compound at a concentration equivalent to its MIC (or multiples of it) for a defined period (e.g., 1-2 hours). An untreated culture serves as a control.
-
Sample Preparation: Harvest a small volume of the treated and untreated cultures. Stain the cell membrane with a fluorescent dye (e.g., FM4-64) if desired.
-
Microscopy: Place a drop of the cell suspension on a microscope slide with an agarose (B213101) pad.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for the fluorescent protein and dyes used. Capture images of both the fluorescently tagged FtsZ and the cell morphology (using phase-contrast or DIC).
-
Analysis: Analyze the images to assess changes in Z-ring morphology, localization, and overall cell shape in response to this compound treatment.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.
Caption: Mechanism of action of this compound on FtsZ.
Caption: Workflow for FtsZ polymerization light scattering assay.
Caption: Workflow for FtsZ GTPase activity assay.
Conclusion
This compound represents a significant advancement in the development of novel antibiotics targeting bacterial cell division. Its unique mechanism of action, involving the allosteric binding to FtsZ and subsequent disruption of Z-ring dynamics, provides a powerful tool against multidrug-resistant Staphylococcus aureus. The detailed protocols and data presented in this guide are intended to facilitate further research and development of FtsZ inhibitors as a new class of antibacterial therapeutics.
References
Txa707: A Novel Inhibitor of Staphylococcus aureus Cell Division
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has necessitated the discovery and development of novel antibacterial agents that act on unexploited bacterial targets. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, an essential and highly conserved bacterial cytokinesis protein. Txa707, the active metabolite of the prodrug Txa709, is a potent inhibitor of FtsZ in Staphylococcus aureus, demonstrating significant bactericidal activity against a broad range of resistant strains. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antibacterial effect by targeting FtsZ, a bacterial homolog of eukaryotic tubulin that is central to cell division.[1] FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins.[1] This protein assembly, known as the divisome, orchestrates the synthesis of the septal cell wall, leading to the formation of two daughter cells.
This compound disrupts this critical process by over-stimulating the polymerization of FtsZ.[2] This leads to the formation of non-functional FtsZ polymers and prevents the formation of a proper Z-ring at the division site.[2][3] Consequently, septum formation is inhibited, leading to cell filamentation and eventual lysis.[3][4]
The inhibitory action of this compound on FtsZ also leads to the mislocalization of Penicillin-Binding Proteins (PBPs), which are essential enzymes for cell wall synthesis.[3][5] This disruption of PBP localization away from the septum to peripheral sites contributes to the synergistic activity observed when this compound is combined with β-lactam antibiotics.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and properties of this compound and its prodrug, Txa709.
Table 1: In Vitro Antibacterial Activity of this compound against S. aureus Strains [2]
| Strain Type | Number of Isolates | This compound Modal MIC (μg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | 30 | 1 |
| Vancomycin-Intermediate S. aureus (VISA) | 20 | 1 |
| Vancomycin-Resistant S. aureus (VRSA) | 11 | 1 |
| Daptomycin-Nonsusceptible S. aureus (DNSSA) | 7 | 1 |
| Linezolid-Nonsusceptible S. aureus (LNSSA) | 6 | 1 |
| Methicillin-Susceptible S. aureus (MSSA) | 10 | 1 |
Table 2: In Vivo Pharmacokinetics of this compound (from oral administration of Txa709 prodrug in mice) [6]
| Txa709 Dose (mg/kg) | This compound Half-life (h) | This compound Cmax (μg/mL) | This compound AUC (μg·h/mL) |
| 10 | 3.2 - 4.4 | - | - |
| 40 | 3.2 - 4.4 | - | - |
| 160 | 3.2 - 4.4 | - | - |
Note: Specific Cmax and AUC values were reported as being relatively linear over the doses studied but were not explicitly provided in a consolidated table in the source.
Table 3: In Vivo Pharmacodynamic Targets of this compound in a Murine Thigh Infection Model [6][7]
| Pharmacodynamic Endpoint | 24-h AUC/MIC Value |
| Net Stasis | 122 |
| 1-log10 Kill | 243 |
Table 4: Frequency of Resistance to this compound [4][8]
| S. aureus Isolate | Frequency of Resistance (FOR) |
| MRSA ATCC 43300 | 3 x 10⁻⁸ |
| MRSA Clinical Isolate | 1 x 10⁻⁸ |
Experimental Protocols
1. FtsZ Polymerization Assay
This assay is used to determine the effect of this compound on the polymerization dynamics of FtsZ.
-
Protein Purification: Recombinant S. aureus FtsZ is overexpressed in E. coli and purified using standard chromatographic techniques.
-
Assay Buffer: Polymerization is typically carried out in a buffer such as MES buffer (pH 6.5) containing MgCl₂ and KCl.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP.
-
Detection: The extent of FtsZ polymerization is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 350 nm) over time using a spectrophotometer or by sedimenting the polymers by ultracentrifugation and quantifying the amount of FtsZ in the pellet versus the supernatant via SDS-PAGE.
-
Inhibitor Testing: this compound at various concentrations is pre-incubated with FtsZ before the addition of GTP to assess its impact on the polymerization rate and extent.
2. Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: A panel of clinically relevant S. aureus strains, including MRSA, VISA, VRSA, and MSSA, are used.[2]
-
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is typically used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Drug Dilutions: this compound is serially diluted in the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
3. In Vivo Efficacy (Murine Thigh Infection Model)
This model is used to evaluate the in vivo pharmacodynamics and efficacy of this compound.[7][9]
-
Animal Model: Neutropenic mice are typically used to create a more stringent test of the compound's bactericidal activity.[9] Neutropenia is induced by the administration of cyclophosphamide.[9]
-
Infection: Mice are inoculated in the thigh muscle with a specific CFU count of an S. aureus strain.
-
Drug Administration: The prodrug Txa709 is administered orally at various doses and dosing intervals.[6]
-
Outcome Measurement: At 24 hours post-treatment, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh).
-
Data Analysis: The change in bacterial load relative to the initial inoculum is calculated to determine the extent of bacterial stasis or killing for each dosing regimen. The relationship between the pharmacokinetic/pharmacodynamic (PK/PD) index (e.g., AUC/MIC) and the antibacterial effect is then determined.[6]
4. Fluorescence Microscopy for PBP Localization
This technique is used to visualize the effect of this compound on the localization of PBPs.[3][5]
-
Bacterial Strains: S. aureus strains expressing fluorescently tagged PBPs (e.g., PBP-GFP fusion proteins) are used.
-
Treatment: Bacterial cultures are treated with sub-MIC concentrations of this compound.
-
Imaging: Live cells are imaged using fluorescence microscopy to observe the localization of the fluorescently tagged PBPs.
-
Analysis: The localization patterns of PBPs in treated cells are compared to those in untreated control cells to determine if this compound causes mislocalization of these proteins from the septum.[5]
Visualizations
Caption: Mechanism of action of this compound on S. aureus cell division.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a promising new class of antibacterial agents with a novel mechanism of action targeting the essential cell division protein FtsZ. Its potent bactericidal activity against a wide array of drug-resistant S. aureus strains, favorable preclinical pharmacokinetics and pharmacodynamics, and its ability to synergize with existing antibiotics make it a compelling candidate for further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to combat the growing threat of antibiotic resistance.
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Txa707
For Researchers, Scientists, and Drug Development Professionals
Abstract
Txa707 is a promising novel antibacterial agent that targets the essential bacterial cell division protein FtsZ. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and antimicrobial activity of this compound. Detailed experimental protocols for key assays and data on its efficacy against a range of bacterial pathogens are presented to support further research and development efforts in the fight against antimicrobial resistance.
Discovery and Rationale
This compound was developed as a second-generation benzamide (B126) FtsZ inhibitor, originating from the optimization of an earlier compound, PC190723. While PC190723 showed potent anti-staphylococcal activity, it was limited by poor metabolic stability and pharmacokinetic properties. The discovery of this compound involved the strategic replacement of a chlorine atom on the pyridyl ring of PC190723 with a more metabolically stable trifluoromethyl (CF3) group.[1] This modification resulted in a compound with improved drug-like properties and enhanced in vivo efficacy.[1] this compound is the active metabolite of the prodrug TXA-709, which was designed for improved solubility and oral bioavailability.[2][3]
Chemical Synthesis
The chemical synthesis of this compound has been described by Kaul M, et al. in Antimicrobial Agents and Chemotherapy, 2015, 59(8):4845-55. Researchers should refer to this publication for the detailed, step-by-step experimental protocol. The synthesis generally involves the coupling of key aromatic precursors to construct the final benzamide structure.
Mechanism of Action: Targeting FtsZ
This compound exerts its bactericidal effect by inhibiting the function of FtsZ, a protein crucial for bacterial cell division. FtsZ is a homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins involved in septum formation and cell division.[2]
This compound binds to a specific site on FtsZ, altering its polymerization dynamics. This interference disrupts the formation and function of the Z-ring, leading to the inhibition of cell division, filamentation of the bacteria, and eventual cell death.[4]
Signaling Pathway: Bacterial Cell Division and Inhibition by this compound
The following diagram illustrates the bacterial cell division pathway and the point of intervention by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Real-World Performance of Susceptibility Testing for Ceftolozane/Tazobactam against Non-Carbapenemase-Producing Carbapenem-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Txa707: An In-Depth Technical Guide on its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Txa707, a novel benzamide (B126) derivative, demonstrates potent bactericidal activity against a range of Gram-positive bacteria, most notably including multidrug-resistant strains of Staphylococcus aureus. Its unique mechanism of action, the inhibition of the essential bacterial cell division protein FtsZ, presents a promising new avenue for antibacterial therapy in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro activity through extensive quantitative data, outlining key experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.
Introduction
The rising threat of antibiotic-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and drug-resistant Streptococcus pneumoniae, necessitates the development of novel antibacterial agents with new mechanisms of action. This compound has emerged as a promising candidate, targeting the highly conserved and essential bacterial protein FtsZ. This protein plays a critical role in bacterial cytokinesis, forming the Z-ring at the division site, which is fundamental for cell replication. By inhibiting FtsZ, this compound disrupts this process, leading to bacterial cell death. This guide synthesizes the current scientific knowledge on the antibacterial spectrum and activity of this compound against clinically relevant Gram-positive bacteria.
Mechanism of Action: FtsZ Inhibition
This compound exerts its bactericidal effect by binding to and inhibiting the function of the filamentous temperature-sensitive protein Z (FtsZ). This protein is a homolog of eukaryotic tubulin and is essential for bacterial cell division. In a healthy bacterium, FtsZ polymerizes at the mid-cell to form a contractile ring structure known as the Z-ring. This Z-ring serves as a scaffold for the recruitment of other cell division proteins, collectively forming the divisome, which orchestrates the synthesis of the septal cell wall and ultimately leads to cell division.
This compound disrupts this process by interfering with the polymerization dynamics of FtsZ, leading to the delocalization of the Z-ring and the inhibition of septum formation. This ultimately results in filamentation of rod-shaped bacteria and cell enlargement in cocci, followed by cell lysis and death.
In-Depth Technical Guide: Preclinical Pharmacokinetic Profile of Txa707
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Txa707, a novel antibacterial agent that inhibits the bacterial cell division protein FtsZ. This document summarizes key pharmacokinetic data from preclinical models, details experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.
Executive Summary
This compound, the active metabolite of the prodrug Txa709, demonstrates promising pharmacokinetic properties in preclinical studies, primarily evaluated in murine models. Following oral administration of Txa709, this compound is rapidly formed and exhibits dose-proportional exposure. This guide presents a detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) profile, offering valuable insights for further drug development and clinical trial design.
Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized following oral administration of its prodrug, Txa709, in a neutropenic murine thigh infection model. The data reveals a favorable profile for an orally administered antibiotic.
Table 1: Single-Dose Serum Pharmacokinetics of this compound in Neutropenic Mice Following Oral Administration of Txa709[1]
| Dose of Txa709 (mg/kg) | Cmax (mg/L) | AUC₀₋∞ (mg·h/L) | Elimination Half-life (h) |
| 10 | 0.5 | 2.7 | 3.2 |
| 40 | - | - | - |
| 160 | 13.7 | 96.4 | 4.4 |
Note: Specific Cmax and AUC values for the 40 mg/kg dose were not explicitly provided in the cited source, though the study indicates pharmacokinetic parameters were relatively linear over the dose range.
Table 2: Plasma Protein Binding of this compound in Various Species
| Species | Plasma Protein Binding (%) |
| Mouse | ~86% |
| Rat | ~91% |
| Dog | ~91% |
| Human | ~91% |
Mechanism of Action: FtsZ Inhibition
This compound exerts its antibacterial effect by targeting and inhibiting Filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome, the machinery responsible for septation and cell division.[1][2]
By binding to a specific site on FtsZ, this compound disrupts the normal dynamics of FtsZ polymerization and destabilizes the Z-ring.[1] This interference with the formation of the division septum ultimately leads to the inhibition of bacterial cell division and subsequent cell death.[2]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical pharmacokinetic studies of this compound.
Animal Model
The primary preclinical model used for pharmacokinetic analysis was the neutropenic murine thigh infection model.[3]
-
Species: Mice
-
Condition: Neutropenia induced by cyclophosphamide (B585) administration. This model is relevant for evaluating antibiotic efficacy in immunocompromised hosts.
Drug Administration and Formulation
The prodrug, Txa709, was administered orally to the mice.
-
Administration Route: Oral gavage.
-
Formulation: While the exact composition for the in vivo studies cited for the pharmacokinetic data is not detailed, a common formulation for similar preclinical studies with Txa709 has been described as a solution in 10 mM citrate (B86180) buffer at pH 2.6.
A general procedure for preparing a 10 mM citrate buffer at a low pH is as follows:
-
Dissolve an appropriate amount of citric acid in distilled water to achieve a 10 mM concentration.
-
Adjust the pH to 2.6 using a strong acid, such as hydrochloric acid (HCl), while monitoring with a calibrated pH meter.
-
The final volume is adjusted with distilled water.
Sample Collection and Analysis
-
Sample Matrix: Serum.
-
Time Points: Blood samples were collected at various time points post-administration, typically including 1, 2, 4, 6, 12, and 24 hours.[3]
-
Analytical Method: The concentrations of this compound and Txa709 in the serum samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
In Vivo Prodrug Conversion
The conversion of the prodrug Txa709 to its active metabolite this compound is a critical step in its mechanism of action. In vivo, this conversion is rapid and primarily mediated by serum esterases.
Discussion
The preclinical pharmacokinetic data for this compound in the murine model are encouraging. The dose-dependent increase in Cmax and AUC suggests predictable exposure with increasing doses. The elimination half-life of 3.2 to 4.4 hours in mice supports a reasonable dosing interval for maintaining therapeutic concentrations.[3]
The high plasma protein binding observed across different species, including humans, is an important consideration for clinical translation. While high protein binding can sometimes limit the free drug concentration at the site of action, the potent in vivo efficacy observed in the murine thigh infection model suggests that therapeutically relevant free drug concentrations are achieved.
The rapid and efficient conversion of the prodrug Txa709 to the active this compound is a key feature of this therapeutic approach. This ensures that the active compound is readily available to exert its antibacterial effect.
Conclusion
This compound exhibits a promising preclinical pharmacokinetic profile, characterized by dose-proportional exposure and a half-life conducive to effective antibacterial therapy. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its continued development. Further studies in other preclinical species would be beneficial to build a more comprehensive understanding of its interspecies pharmacokinetic variability and to further refine human dose predictions.
References
- 1. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Txa707 for MRSA Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Txa707, a novel antibacterial agent targeting FtsZ, for research applications against Methicillin-Resistant Staphylococcus aureus (MRSA). It includes key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is the active metabolite of the prodrug TXA709.[1][2] It is a potent inhibitor of the essential bacterial cell division protein FtsZ.[2] By targeting FtsZ, this compound disrupts the formation of the Z-ring at the mid-cell, a critical step in bacterial cytokinesis, leading to inhibition of cell division and subsequent bacterial death.[3][4] This novel mechanism of action makes this compound a promising candidate for combating MRSA strains that are resistant to conventional antibiotics.[4] Furthermore, this compound has demonstrated synergistic activity with β-lactam antibiotics, potentially repurposing these established drugs for the treatment of MRSA infections.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound against S. aureus Strains
| Strain Type | Number of Isolates | Modal MIC (μg/mL) | MIC Range (μg/mL) |
| MRSA | 30 | 1 | 0.5 - 2 |
| VISA | 20 | 1 | Not specified |
| VRSA | 11 | 1 | Not specified |
| DNSSA | 7 | 1 | Not specified |
| LNSSA | 6 | 1 | Not specified |
| MSSA | 10 | 1 | Not specified |
Data compiled from multiple sources.[5][6]
Table 2: In Vivo Efficacy of this compound in a Murine Neutropenic Thigh Infection Model
| Parameter | Value |
| 24-h Static Dose (mg/kg) | 186 - 247 |
| 24-h 1-log₁₀ Kill Dose (mg/kg) | 326 - 640 |
| 24-h AUC/MIC for Net Stasis | 122 |
| 24-h AUC/MIC for 1-log₁₀ Kill | 243 |
Data is for the prodrug TXA709, which is converted to this compound in vivo.[7][8]
Table 3: Pharmacokinetic Parameters of this compound in Mice (following oral administration of TXA709)
| Dose of TXA709 (mg/kg) | Cmax (mg/L) | AUC₀₋∞ (mg·h/L) | Half-life (h) |
| 10 | 0.5 | 2.7 | 3.2 - 4.4 |
| 40 | Not specified | Not specified | 3.2 - 4.4 |
| 160 | 13.7 | 96.4 | 3.2 - 4.4 |
Pharmacokinetics were found to be relatively linear over the dose range.[7][8]
Table 4: Frequency of Resistance to this compound in S. aureus
| Isolate | Frequency of Resistance (FOR) |
| MRSA, VISA, VRSA, LRSA | 10⁻⁸ to 10⁻⁹ |
FOR was determined following treatment with 4 μg/mL (4x MIC) of this compound.[1]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of FtsZ polymerization, which is a crucial step in bacterial cell division. In combination with β-lactam antibiotics, this compound exhibits a synergistic effect by disrupting the proper localization of Penicillin-Binding Proteins (PBPs).
Caption: Mechanism of action of this compound and its synergy with β-lactam antibiotics.
Experimental Workflows
A typical workflow for evaluating the efficacy of this compound against MRSA involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for investigating this compound.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, select several isolated colonies of the MRSA strain.
-
Inoculate the colonies into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
-
Antibiotic Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 64 to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Checkerboard Synergy Assay
This assay is used to evaluate the synergistic effect of this compound in combination with a β-lactam antibiotic (e.g., oxacillin).
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute this compound along the rows and the β-lactam antibiotic along the columns in CAMHB. This creates a matrix of various concentration combinations of the two drugs.
-
-
Inoculation and Incubation:
-
Prepare the MRSA inoculum as described for the MIC determination (final density of ~5 x 10⁵ CFU/mL).
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each combination that inhibits growth using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
FICI = FIC of this compound + FIC of β-lactam
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
Time-Kill Assay
This assay assesses the bactericidal activity of this compound over time.
-
Assay Setup:
-
Prepare several tubes, each containing CAMHB and a specific concentration of this compound (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with an MRSA suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with agitation.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each collected aliquot in sterile saline.
-
Plate a specific volume of the appropriate dilutions onto Tryptic Soy Agar (B569324) (TSA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.
-
Murine Neutropenic Thigh Infection Model
This in vivo model is used to evaluate the efficacy of this compound.
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) to mice via intraperitoneal injection on days -4 and -1 prior to infection to induce neutropenia.
-
-
Infection:
-
On day 0, inject a suspension of MRSA (e.g., 10⁶-10⁷ CFU) into the thigh muscle of the neutropenic mice.
-
-
Treatment:
-
Initiate treatment with the prodrug TXA709 (administered orally) at various doses and dosing intervals 2 hours post-infection. Include a vehicle control group.
-
-
Efficacy Assessment:
-
After 24 hours of treatment, euthanize the mice.
-
Aseptically remove the thighs and homogenize the tissue.
-
Perform serial dilutions of the thigh homogenates and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Calculate the change in log₁₀ CFU/thigh compared to the initial bacterial load at the start of treatment.
-
Fluorescence Microscopy for PBP Localization
This method visualizes the effect of this compound on the localization of PBPs in MRSA.
-
Cell Treatment:
-
Culture MRSA cells to the mid-logarithmic growth phase.
-
Treat the cells with this compound at a specified concentration (e.g., 8x MIC) or vehicle (DMSO) for a defined period (e.g., 3 hours).
-
-
PBP Labeling:
-
Label the PBPs in the treated and untreated cells by incubating with a fluorescent penicillin analog, such as Bocillin FL, for 10 minutes.
-
-
Microscopy:
-
Wash the cells to remove excess fluorescent probe.
-
Visualize the cells using fluorescence microscopy.
-
Capture images to observe the localization of the fluorescently labeled PBPs. In untreated cells, PBPs are typically localized at the septum, whereas this compound treatment can cause their mislocalization.[3][9]
-
Logical Relationships
The synergistic interaction between this compound and β-lactam antibiotics is a key feature of its therapeutic potential. This relationship can be visualized as a logical flow.
Caption: Logical relationship of the synergistic action of this compound and β-lactams.
Conclusion
This compound represents a promising avenue for MRSA research and development due to its novel mechanism of action targeting FtsZ and its synergistic potential with existing antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further investigate the therapeutic potential of this compound. Careful adherence to standardized methodologies is crucial for obtaining reproducible and comparable results in the evaluation of this compound and other novel antimicrobial agents.
References
- 1. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Effect of Txa707 on Bacterial Cytokinesis and Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Txa707, the active metabolite of the prodrug TXA-709, is a potent inhibitor of the bacterial cell division protein FtsZ. This technical guide provides an in-depth overview of the effects of this compound on bacterial cytokinesis and morphology, with a primary focus on Staphylococcus aureus. It summarizes key quantitative data, details experimental protocols for crucial assays, and provides visual representations of the compound's mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious diseases, and antibiotic drug development.
Introduction
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. Consequently, there is an urgent need for novel antibiotics with new mechanisms of action.[1][2] The bacterial cell division, or cytokinesis, process presents a promising target for new antimicrobial agents. A key protein in this process is FtsZ, a prokaryotic homolog of eukaryotic tubulin, which polymerizes at the mid-cell to form the Z-ring, a critical step for initiating cell division.[3] this compound is a benzamide (B126) compound that specifically targets and inhibits the function of FtsZ, leading to a disruption of bacterial cell division and subsequent cell death.[4]
Quantitative Data: Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been evaluated against a range of S. aureus strains, including methicillin-susceptible S. aureus (MSSA) and various resistant phenotypes. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency.
| Bacterial Strain/Isolate | Resistance Phenotype | MIC (µg/mL) | Reference |
| S. aureus (5 isolates) | MSSA & MRSA | 1 | [2] |
| MRSA Clinical Isolate MPW020 | MRSA | 1 | [1] |
| MRSA COL | MRSA | 2 | |
| MRSA, VRSA, LRSA, DRSA isolates | Various | 0.5 - 2 | [1] |
| MRSA MPW020 expressing G196S mutant FtsZ | This compound-Resistant | >64 | [1] |
| MRSA MPW020 expressing G193D mutant FtsZ | This compound-Resistant | >64 | [1] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
Mechanism of Action: Inhibition of FtsZ and Disruption of Cytokinesis
This compound exerts its antibacterial effect by directly targeting FtsZ. This interaction disrupts the normal process of Z-ring formation and function, which is essential for bacterial cytokinesis.
Signaling Pathway and Molecular Interaction
The binding of this compound to FtsZ is believed to stabilize the FtsZ polymer, leading to a non-functional Z-ring. This prevents the recruitment of other essential cell division proteins to the septum, ultimately halting cell division.
Morphological Changes
Treatment of S. aureus with this compound induces distinct morphological changes. Due to the inhibition of cell division, bacterial cells are unable to separate after DNA replication, resulting in the formation of elongated, filamentous cells. Transmission electron microscopy (TEM) reveals the absence of proper septum formation. Furthermore, fluorescence microscopy shows the delocalization of FtsZ from the mid-cell.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Staphylococcus aureus strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Transmission Electron Microscopy (TEM)
This protocol outlines the steps for visualizing the ultrastructural changes in S. aureus upon treatment with this compound.
Materials:
-
S. aureus culture
-
This compound
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Post-fixative (e.g., 1% osmium tetroxide)
-
Dehydrating agents (graded series of ethanol)
-
Embedding resin (e.g., Eponate 12)
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
Grow S. aureus to mid-logarithmic phase and treat with this compound (at a concentration of 4x MIC, for example) for a specified period (e.g., 3 hours).[5] An untreated culture should be used as a control.
-
Harvest the cells by centrifugation.
-
-
Fixation:
-
Fix the cell pellets with the primary fixative for at least 1 hour at room temperature.
-
Wash the cells with buffer and then post-fix with osmium tetroxide for 1 hour.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with embedding resin and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Fluorescence Microscopy for FtsZ Localization
This protocol is for visualizing the localization of FtsZ in S. aureus using a fluorescently tagged FtsZ.
Materials:
-
S. aureus strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP)
-
This compound
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Grow the S. aureus strain expressing FtsZ-GFP to early or mid-logarithmic phase.
-
Treat the culture with this compound at a desired concentration (e.g., 4x MIC) for a specific duration.[5] Use an untreated culture as a control.
-
-
Sample Mounting:
-
Take a small aliquot of the treated and untreated cultures.
-
Mount the cells on a microscope slide with a coverslip. An agarose (B213101) pad can be used to immobilize the cells.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using both phase-contrast (for cell morphology) and fluorescence channels (for FtsZ-GFP localization).
-
In untreated cells, FtsZ-GFP should localize as a sharp band at the mid-cell (the Z-ring). In this compound-treated cells, the fluorescence is expected to be diffuse or localized in aberrant structures.
-
Conclusion
This compound demonstrates potent antimicrobial activity against S. aureus, including resistant strains, by targeting the essential cell division protein FtsZ. Its mechanism of action, which involves the disruption of Z-ring formation and the inhibition of cytokinesis, leads to characteristic morphological changes in bacteria. The data and protocols presented in this guide provide a comprehensive resource for researchers working on the development of novel FtsZ inhibitors and for those studying the fundamental processes of bacterial cell division. The unique mechanism of this compound makes it a promising candidate for further development in the fight against antibiotic-resistant infections.
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Txa707 and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Txa707, a potent inhibitor of the bacterial cell division protein FtsZ, and its analogs. This compound represents a promising class of antibiotics with a novel mechanism of action, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA). This document details the quantitative data on its activity, the experimental protocols used for its evaluation, and the key structural modifications that influence its efficacy and resistance profile.
Introduction: this compound and the FtsZ Target
This compound is the active metabolite of the prodrug TXA709 and a member of the benzamide (B126) class of antibacterial agents.[1] Its primary target is Filamenting temperature-sensitive mutant Z (FtsZ), a protein essential for bacterial cell division.[2] FtsZ is a structural homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the division machinery, or "divisome".[2][3] By inhibiting FtsZ function, this compound disrupts the formation of the Z-ring, leading to a failure of septum formation and ultimately, bacterial cell death.[2][3] This mechanism is distinct from most clinically used antibiotics, making FtsZ an attractive target for combating antibiotic resistance.[4] this compound has demonstrated potent bactericidal activity against a wide range of clinically important pathogens, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and linezolid-resistant S. aureus (LRSA).[4]
Mechanism of Action and Signaling Pathway
This compound functions by binding to an allosteric site on the FtsZ protein, specifically in the cleft between the N-terminal GTP-binding domain and the C-terminal subdomain.[5][6] This binding event stimulates FtsZ polymerization in a concentration-dependent manner, but the resulting polymers are aberrant and non-functional, leading to the disruption of the dynamic Z-ring structure.[7]
The downstream effects of FtsZ inhibition are significant. The disruption of the Z-ring scaffold prevents the proper localization of other critical cell division proteins, including Penicillin-Binding Proteins (PBPs), which are essential for peptidoglycan synthesis at the septum.[3] This mislocalization of PBPs from the septum to nonproductive peripheral sites is a key aspect of this compound's activity and forms the basis for its synergistic effects with β-lactam antibiotics.[3][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent this compound against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for In Vitro Susceptibility Testing of Txa707
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Txa707 is the active metabolite of the prodrug Txa709 and represents a novel class of antibacterial agents that inhibit the bacterial cell division protein FtsZ.[1] It has demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), vancomycin-resistant (VRSA), and linezolid-resistant (LRSA) strains.[2][3] This document provides a detailed standard protocol for determining the in vitro susceptibility of S. aureus to this compound using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action: FtsZ Inhibition
This compound exerts its bactericidal effect by targeting FtsZ, a protein essential for bacterial cytokinesis. FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins involved in cell division. This compound binds to the interdomain cleft of FtsZ, leading to the disruption of normal Z-ring formation and function. This ultimately inhibits cell division, resulting in bacterial cell death.[4][5]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) and synergy data for this compound against Staphylococcus aureus.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data against Staphylococcus aureus
| Isolate Category | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 2 | 1 | 2 |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2 | 1 | 2 |
| Vancomycin-Intermediate S. aureus (VISA) | 0.5 - 1 | 1 | 1 |
| Vancomycin-Resistant S. aureus (VRSA) | 0.5 - 1 | 1 | 1 |
| Linezolid-Resistant S. aureus (LRSA) | 0.5 - 1 | 1 | 1 |
Note: Data compiled from multiple sources.[2][3][6] MIC₅₀ and MIC₉₀ are estimated based on reported ranges and modal MICs.
Table 2: Synergy of this compound with Beta-Lactam Antibiotics against MRSA
| Beta-Lactam Antibiotic | This compound Concentration | Fold Reduction in Beta-Lactam MIC | Synergy Interpretation |
| Oxacillin | 0.5 x MIC | 500- to 8000-fold | Synergistic |
| Cefdinir | 0.5 x MIC | Significant | Synergistic |
| Cephalexin | 0.5 x MIC | Significant | Synergistic |
| Cefepime | 0.5 x MIC | Significant | Synergistic |
| Imipenem | 0.5 x MIC | Significant | Synergistic |
Note: Synergy is demonstrated by a significant reduction in the MIC of the beta-lactam antibiotic in the presence of a sub-inhibitory concentration of this compound.[3][7]
Experimental Protocols
Broth Microdilution Susceptibility Testing Protocol for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[8]
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jmilabs.com [jmilabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Determining the Minimum Inhibitory Concentration (MIC) of Txa707: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Txa707 is an antibacterial agent that functions as an inhibitor of the FtsZ protein, a crucial component of the bacterial cell division machinery.[1][2] This novel mechanism of action makes it a compound of interest, particularly for infections caused by resistant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA).[3] The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism under standardized conditions.[4][5][6] Accurate determination of the MIC for this compound is critical for understanding its spectrum of activity, for surveillance of resistance development, and for guiding preclinical and clinical development.
These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Data Presentation: this compound MIC Values
The following tables summarize known MIC values for this compound against relevant bacterial strains and provide a template for recording experimental results.
Table 1: Reported MIC of this compound Against Staphylococcus aureus
| Bacterial Strain/Isolate Panel | Resistance Profile | Modal MIC (µg/mL) | MIC Range (µg/mL) | Reference |
| Panel of 84 clinical S. aureus isolates | MRSA, VISA, VRSA, daptomycin-non-susceptible, linezolid-non-susceptible, MSSA | 1 | 0.5 - 2 | [3][9] |
| S. aureus ATCC 25923 | Methicillin-Susceptible (MSSA) | 1 | Not Reported | [2] |
| S. aureus ATCC 33591 | Methicillin-Resistant (MRSA) | 1 | Not Reported | [2] |
| S. aureus MW2 | Methicillin-Resistant (MRSA) | 1 | Not Reported | [2] |
MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus.
Table 2: Quality Control (QC) Strains and Expected MIC Ranges for Antimicrobial Susceptibility Testing
Standard QC strains are essential for ensuring the accuracy and reproducibility of MIC testing.[10][11] While specific CLSI-defined QC ranges for the investigational compound this compound are not yet established, the following strains are commonly used for testing anti-Gram-positive agents. Laboratories should establish their own internal QC ranges based on the provided protocols.
| Quality Control Strain | ATCC Number | Rationale for Inclusion | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | Standard QC strain for susceptibility testing of staphylococci. | Establish internally |
| Enterococcus faecalis | 29212 | Standard QC strain for susceptibility testing of enterococci. | Establish internally |
| Staphylococcus aureus | 43300 | MRSA reference strain. | Establish internally |
ATCC: American Type Culture Collection.
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates and is considered a reference method by CLSI.[4][12][13]
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Test microorganism(s) (e.g., S. aureus)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Sterile saline or broth for inoculum preparation
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound. Due to its mechanism, this compound is expected to be active against Gram-positive bacteria like S. aureus. A suggested starting concentration range for testing is 0.06 to 64 µg/mL.
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to the wells in column 1.
-
Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10.
-
Discard 100 µL from the wells in column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Do not add bacteria to the sterility control wells (column 12).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity). A reading mirror or a microplate reader can aid in this process.
-
The sterility control well (column 12) should be clear. The growth control well (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[13]
-
Protocol 2: Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[4][14] It is particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound (stock solution of known concentration)
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Sterile test tubes
-
Water bath (45-50°C)
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
For each concentration, add a specific volume of the this compound solution to molten MHA that has been cooled in a water bath to 45-50°C. A common practice is to add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar to achieve the final desired concentration.
-
Mix gently but thoroughly to avoid bubbles and pour the agar into sterile petri dishes.
-
Prepare a control plate containing no this compound.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension can be further diluted if necessary to deliver a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[15]
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or a single colony at the inoculation spot should be disregarded.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. iacld.com [iacld.com]
- 9. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. bsac.org.uk [bsac.org.uk]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Agar dilution - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Best Practices for Utilizing Txa707 in Bacterial Cell Culture Experiments
Application Notes and Protocols for Researchers
Introduction
Txa707 is a potent and selective inhibitor of the bacterial cell division protein FtsZ.[1][2] As the active metabolite of the prodrug TXA-709, this compound demonstrates significant antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][3] Its novel mechanism of action, which involves the disruption of Z-ring formation and subsequent inhibition of cell division, makes it a valuable tool for antimicrobial research and a promising candidate for drug development.[3][4][5] This document provides detailed application notes and protocols for the effective use of this compound in bacterial cell culture experiments.
Mechanism of Action
This compound exerts its antibacterial effect by targeting FtsZ, a protein crucial for bacterial cytokinesis.[3][5] FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome.[4][5] this compound disrupts the dynamics of FtsZ polymerization, leading to the disassembly or malformation of the Z-ring.[4] This interference with the initial and critical step of cell division ultimately inhibits septum formation and leads to bacterial cell death.[3][4]
Furthermore, this compound has been shown to act synergistically with β-lactam antibiotics.[4][6] By disrupting septum formation, this compound causes the mislocalization of penicillin-binding proteins (PBPs) away from their active site at the septum to other locations in the cell periphery.[4] This mislocalization effectively sensitizes the bacteria to β-lactam antibiotics that target these PBPs.[4]
Data Presentation
Table 1: In Vitro Activity of this compound and β-Lactam Antibiotics against MRSA COL Strain
| Compound | MIC (μg/mL) |
| This compound | 2 |
| Oxacillin | >2048 |
| Cefdinir | 256 |
| Ceftriaxone | 2048 |
| Cefepime | 128 |
| Ertapenem | 32 |
| Imipenem | 64 |
| Ticarcillin | >2048 |
| Cephalexin | >2048 |
| Cefradine | >2048 |
| Cefotaxime | 1024 |
Data sourced from a study on the synergistic activity of this compound with β-lactam antibiotics against the MRSA COL strain.[4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain, such as S. aureus.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)[1]
-
Cation-adjusted Mueller-Hinton (CAMH) broth
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMH broth in a 96-well microtiter plate.
-
Adjust the concentration of the log-phase bacterial culture to approximately 5 x 10^5 CFU/mL in CAMH broth.
-
Add the bacterial suspension to each well of the microtiter plate, resulting in a final volume of 0.1 mL per well.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plates aerobically at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[4]
Protocol 2: Time-Kill Assay for Synergy Assessment
This protocol is designed to evaluate the synergistic effect of this compound with a β-lactam antibiotic.
Materials:
-
This compound and β-lactam antibiotic stock solutions
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile test tubes
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Prepare a bacterial culture in the logarithmic phase of growth.
-
Aliquot the culture into test tubes containing:
-
This compound alone (e.g., at 0.5x MIC)
-
β-lactam antibiotic alone (e.g., at a sub-inhibitory concentration)
-
A combination of this compound and the β-lactam antibiotic at the same concentrations
-
A vehicle control (e.g., DMSO)
-
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 3, 6, 12, 24 hours), withdraw samples from each tube.
-
Perform serial dilutions of the samples and plate them on TSA plates.
-
Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFU/mL).
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[4]
Protocol 3: Fluorescence Microscopy for PBP Localization
This protocol allows for the visualization of PBP localization within bacterial cells following treatment with this compound.
Materials:
-
This compound
-
Bacterial culture (e.g., MRSA COL)
-
Phosphate-buffered saline (PBS)
-
Bocillin FL (a fluorescent penicillin derivative)
-
Fluorescence microscope
Procedure:
-
Grow a log-phase bacterial culture to an optical density at 600 nm (OD600) of 0.1.
-
Treat the culture with this compound (e.g., at 8x MIC) or a vehicle control for 3 hours at 37°C.[4]
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the bacterial pellet in PBS containing 2 µM Bocillin FL and incubate in the dark for 10 minutes at room temperature.[4]
-
Wash the cells again with PBS to remove unbound fluorescent label.
-
Resuspend the cells in PBS and mount them on a microscope slide.
-
Visualize the localization of the fluorescently labeled PBPs using a fluorescence microscope. In untreated cells, fluorescence should be concentrated at the septum, while in this compound-treated cells, a mislocalization to the cell periphery is expected.[4]
Visualizations
Caption: Mechanism of action of this compound in inhibiting bacterial cell division.
Caption: Synergistic mechanism of this compound and β-lactam antibiotics.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergy Assay of TXA707 with Beta-Lactam Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TXA707 is an inhibitor of the essential bacterial cell division protein FtsZ.[1][2][3][4] This novel mechanism of action makes it a promising candidate for antimicrobial therapy, particularly against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[5][6][7] Research has demonstrated a significant synergistic effect when this compound is combined with beta-lactam antibiotics.[5][6][7][8] This synergy is particularly pronounced with beta-lactams that exhibit a high binding affinity for Penicillin-Binding Protein 2 (PBP2).[5][6] The proposed mechanism for this synergy involves the disruption of FtsZ ring formation by this compound, leading to the mislocalization of PBPs from the septum to other cellular locations, thereby rendering the bacteria more susceptible to the action of beta-lactam antibiotics.[5][6][7]
These application notes provide detailed protocols for assessing the synergistic activity of this compound with various beta-lactam antibiotics against S. aureus using the checkerboard and time-kill assay methodologies.
Data Presentation
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with a Beta-Lactam Antibiotic against MRSA
| This compound (µg/mL) | Beta-Lactam (µg/mL) | Growth (OD600) | Fractional Inhibitory Concentration (FIC) of this compound | Fractional Inhibitory Concentration (FIC) of Beta-Lactam | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| 2 (MIC) | 0 | <0.05 | 1 | 0 | 1 | - |
| 1 | 16 | <0.05 | 0.5 | 0.25 | 0.75 | Additive |
| 0.5 | 8 | <0.05 | 0.25 | 0.125 | 0.375 | Synergy |
| 0.25 | 32 | >0.05 | - | - | - | - |
| 0 | 64 (MIC) | <0.05 | 0 | 1 | 1 | - |
Note: FICI is calculated as FIC of this compound + FIC of Beta-Lactam. Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.[9][10]
Table 2: Hypothetical Time-Kill Assay Results for this compound and a Beta-Lactam Antibiotic against MRSA
| Treatment | 0 hr (log10 CFU/mL) | 6 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) | Change from most active single agent at 24 hr (log10 CFU/mL) | Interpretation |
| Growth Control | 6.0 | 8.5 | 9.2 | - | - |
| This compound (1/2x MIC) | 6.0 | 5.8 | 5.5 | - | Bacteriostatic |
| Beta-Lactam (1/4x MIC) | 6.0 | 6.2 | 6.5 | - | No effect |
| This compound + Beta-Lactam | 6.0 | 4.1 | <3.0 | >2.5 | Synergy (Bactericidal) |
Note: Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active constituent.[11][12]
Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic interaction between two antimicrobial agents.[9][10][13][14]
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., MRSA COL)[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Protocol:
-
Prepare Bacterial Inoculum:
-
Culture S. aureus overnight on a suitable agar (B569324) plate.
-
Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Antibiotic Solutions:
-
Prepare stock solutions of this compound and the beta-lactam antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in separate 96-well plates to create a range of concentrations, typically from 4x MIC to 1/16x MIC.
-
-
Set up the Checkerboard Plate:
-
In a new 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of each dilution of this compound along the y-axis (rows A-G).
-
Add 50 µL of each dilution of the beta-lactam antibiotic along the x-axis (columns 1-10).
-
Row H should contain only this compound dilutions (to determine its MIC) and column 11 should contain only beta-lactam dilutions (to determine its MIC). Column 12 serves as a growth control (no antibiotics).
-
This creates a matrix of antibiotic combinations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by visual inspection for turbidity or by measuring the OD600. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug in a well showing no growth: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FICI for each combination: FICI = FIC of this compound + FIC of beta-lactam.
-
Interpret the results based on the FICI values as described in Table 1.
-
Time-Kill Synergy Assay
This assay provides a dynamic picture of the antimicrobial interaction over time and can distinguish between bacteriostatic and bactericidal effects.[11][12][16][17][18]
Materials:
-
This compound
-
Beta-lactam antibiotic
-
Staphylococcus aureus strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spiral plater or materials for manual plating
-
Tryptic Soy Agar (TSA) plates
Protocol:
-
Prepare Bacterial Inoculum:
-
Prepare a mid-log phase bacterial culture as described in the checkerboard protocol.
-
Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Set up Experimental Conditions:
-
Prepare culture tubes or flasks with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (e.g., at 1/2x MIC)
-
Beta-lactam antibiotic alone (e.g., at 1/4x MIC)
-
Combination of this compound and the beta-lactam antibiotic at the same sub-MIC concentrations.
-
-
-
Inoculation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.
-
-
Determine Viable Cell Counts:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL at a specific time point (usually 24 hours) for the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent this compound against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011112435A1 - FtsZ INHIBITORS AS POTENTIATORS OF BETA-LACTAM ANTIBIOTICS AGAINST METHICILLIN-RESISTANT STAPHYLOCOCCUS - Google Patents [patents.google.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combining the FtsZ-Targeting Prodrug TXA709 and the Cephalosporin Cefdinir Confers Synergy and Reduces the Frequency of Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 17. journals.asm.org [journals.asm.org]
- 18. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to performing a time-kill assay with Txa707
For Researchers, Scientists, and Drug Development Professionals
Introduction
Txa707 is a promising antibacterial agent that acts by inhibiting the FtsZ protein, a crucial component of the bacterial cell division machinery.[1][2] This inhibition ultimately leads to bacterial cell death, making this compound a subject of significant interest in the development of new antibiotics, particularly against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][3] The time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill assay with this compound against Staphylococcus aureus.
Mechanism of Action: this compound Targeting of FtsZ
This compound exerts its bactericidal effect by targeting the FtsZ protein. In healthy bacteria, FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins involved in cell division. This process is essential for the formation of the septum and subsequent separation of daughter cells. This compound disrupts the normal dynamics of FtsZ polymerization, leading to the inhibition of Z-ring formation and a halt in cell division. This ultimately results in bacterial cell death.
Experimental Protocol: Time-Kill Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (stock solution of known concentration)
-
Staphylococcus aureus strain (e.g., ATCC 29213, MRSA clinical isolate)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator (37°C with shaking)
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spread plates or spiral plater
-
Colony counter
Inoculum Preparation
-
From a fresh (18-24 hour) culture of S. aureus on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth, corresponding to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in sterile saline or CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
Assay Setup
-
Prepare a series of sterile tubes, each containing CAMHB.
-
Add this compound to the tubes at various concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC). Recommended concentrations are 0.5x, 1x, 2x, and 4x MIC. The MIC of this compound against S. aureus is typically in the range of 0.5 to 2 µg/mL.[1][3]
-
Include a growth control tube containing no this compound.
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension to achieve the target initial density of ~5 x 10⁵ CFU/mL.
-
Vortex each tube gently to ensure thorough mixing.
Incubation and Sampling
-
Incubate all tubes at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial ten-fold dilutions of each collected aliquot in sterile saline or PBS to minimize drug carryover.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
Data Collection and Analysis
-
After incubation, count the number of colonies on the plates. The optimal plate for counting should have between 30 and 300 colonies.
-
Calculate the number of colony-forming units per milliliter (CFU/mL) for each concentration at each time point.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the log₁₀ CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.
-
Determine the change in log₁₀ CFU/mL from the initial inoculum (time 0) for each concentration at each time point.
Data Presentation
Summarize the quantitative data from the time-kill assay in a clearly structured table for easy comparison.
Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC this compound (log₁₀ CFU/mL) | 1x MIC this compound (log₁₀ CFU/mL) | 2x MIC this compound (log₁₀ CFU/mL) | 4x MIC this compound (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |
| 2 | 6.85 | 5.50 | 5.10 | 4.50 | 3.90 |
| 4 | 7.90 | 5.30 | 4.50 | 3.80 | 2.90 |
| 6 | 8.50 | 5.10 | 3.90 | 3.10 | <2.00 |
| 8 | 8.80 | 4.90 | 3.30 | <2.00 | <2.00 |
| 24 | 9.20 | 4.50 | <2.00 | <2.00 | <2.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Workflow
Interpretation of Results
-
Bactericidal activity: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum is considered bactericidal.
-
Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum, where the bacterial count remains similar to the initial inoculum, is considered bacteriostatic.
-
No effect: If the bacterial growth in the presence of this compound is similar to the growth control, the compound has no effect at that concentration.
The time-kill assay provides valuable data on the pharmacodynamics of this compound, demonstrating its concentration-dependent killing activity and the time course of its bactericidal effect. This information is critical for the preclinical and clinical development of this compound as a novel antibacterial agent.
References
Methodology for Txa707 FtsZ Polymerization Inhibition Assay
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Txa707 is a potent inhibitor of the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin. FtsZ is a highly conserved GTPase that polymerizes to form the Z-ring at the mid-cell, which is essential for bacterial cytokinesis.[1] By targeting FtsZ, this compound disrupts the formation of the Z-ring, leading to the inhibition of cell division and eventual bacterial cell death.[1][2] this compound is the active metabolite of the prodrug TXA-709 and has demonstrated significant activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[3][4] This document provides detailed methodologies for assessing the inhibitory effect of this compound on FtsZ polymerization.
Mechanism of Action
This compound binds to an allosteric site in the inter-domain cleft of FtsZ, which is distinct from the GTP-binding site.[5][6] This binding event alters the conformation of FtsZ, which in turn affects its polymerization dynamics. Unlike some inhibitors that prevent polymerization, this compound has been shown to stimulate FtsZ assembly in a concentration-dependent manner, leading to aberrant polymer structures that are incompatible with proper Z-ring function.[7][8] This ultimately disrupts the localization of other cell division proteins, such as penicillin-binding proteins (PBPs), and prevents septum formation.[2]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various S. aureus strains.
| Table 1: Minimal Inhibitory Concentration (MIC) of this compound against S. aureus | |
| Bacterial Strain | MIC (µg/mL) |
| MRSA COL | 2[2] |
| MRSA MPW020 | 1[9] |
| MRSA, VRSA, LRSA, DRSA isolates | 0.5 - 2[9] |
| Methicillin-susceptible and methicillin-resistant isolates (general) | 0.5 - 2[10] |
| Table 2: In Vitro Potency of this compound | |
| Parameter | Value |
| Modal MIC against 84 clinical S. aureus isolates | 2.57 µM[7] |
Experimental Protocols
FtsZ Overexpression and Purification
A prerequisite for in vitro assays is the availability of purified FtsZ protein.
Protocol:
-
Clone the ftsZ gene from the bacterium of interest (e.g., S. aureus) into an expression vector (e.g., pET vector) with a cleavable affinity tag (e.g., His-tag).
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation.
-
Purify the FtsZ protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose).
-
Remove the affinity tag by protease cleavage, followed by another round of affinity chromatography to remove the cleaved tag and protease.
-
Further purify the FtsZ protein using size-exclusion chromatography.
-
Dialyze the purified FtsZ into a storage buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM EGTA, 2.5 mM Mg-acetate, 10% glycerol) and store at -80°C.[3]
Figure 2: Workflow for FtsZ protein overexpression and purification.
FtsZ Polymerization Inhibition Assay - Light Scattering
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.
Materials:
-
Purified FtsZ protein
-
This compound
-
Polymerization Buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)[2]
-
GTP solution (e.g., 10 mM in Polymerization Buffer)
-
Fluorometer or spectrophotometer capable of 90° light scattering measurements
Protocol:
-
Pre-clear the FtsZ protein stock by centrifugation at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to remove any aggregates.[3]
-
Prepare a reaction mixture in a cuvette containing Polymerization Buffer and the desired final concentration of FtsZ (e.g., 12.5 µM).[2]
-
Add this compound (dissolved in a suitable solvent like DMSO) to the desired final concentration. Include a vehicle control (DMSO only).
-
Incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to establish a baseline reading.[2]
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.[2]
-
Immediately begin monitoring the change in light scattering at a fixed wavelength (e.g., 350 nm or 340 nm) over time.[11]
-
Record the data until the polymerization reaction reaches a plateau.
-
Analyze the data by plotting light scattering intensity versus time. The effect of this compound can be quantified by comparing the rate and extent of polymerization in the presence and absence of the inhibitor.
FtsZ Polymerization Inhibition Assay - Sedimentation
This endpoint assay separates FtsZ polymers from monomers by ultracentrifugation. The amount of FtsZ in the pellet (polymers) and supernatant (monomers) is then quantified.
Materials:
-
Purified FtsZ protein
-
This compound
-
Polymerization Buffer
-
GTP solution
-
Ultracentrifuge with a suitable rotor
-
SDS-PAGE equipment and reagents
Protocol:
-
Prepare reaction mixtures in ultracentrifuge tubes containing Polymerization Buffer, FtsZ (e.g., 12 µM), and varying concentrations of this compound or vehicle control.[3]
-
Pre-incubate the mixtures at 30°C for 2 minutes.[3]
-
Initiate polymerization by adding GTP to a final concentration of 2 mM.[3]
-
Incubate the reactions for a defined period (e.g., 10 minutes) at 30°C to allow for polymerization.[3]
-
Pellet the FtsZ polymers by ultracentrifugation (e.g., 350,000 x g for 10 minutes).[3]
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Blue) and quantify the protein bands using densitometry to determine the percentage of FtsZ in the polymeric (pellet) and monomeric (supernatant) fractions.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.
Materials:
-
Purified FtsZ protein
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 200 mM KCl, 10 mM MgCl₂)[12]
-
GTP (non-radioactive or radiolabeled, e.g., [γ-³²P]GTP)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent for non-radioactive assay)
Protocol (Malachite Green Method):
-
Prepare reaction mixtures in a 96-well plate containing Assay Buffer, FtsZ, and varying concentrations of this compound.
-
Pre-incubate the plate at 30°C.
-
Initiate the reaction by adding GTP.
-
At various time points, stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) to quantify the amount of inorganic phosphate released.
-
Create a standard curve using known concentrations of phosphate to determine the amount of GTP hydrolyzed.
-
Calculate the GTPase activity and determine the IC50 value for this compound.
Minimal Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Visualization of this compound's Effects on Bacterial Cells
a) Fluorescence Microscopy for Z-Ring Visualization:
Protocol:
-
Use a bacterial strain that expresses a fluorescently tagged FtsZ (e.g., FtsZ-GFP).
-
Grow the bacterial culture to mid-log phase.
-
Treat the cells with this compound at a concentration relative to its MIC (e.g., 8x MIC) or with a vehicle control.
-
Incubate for a specified time (e.g., 2 hours).
-
Immobilize the cells on an agarose (B213101) pad on a microscope slide.
-
Visualize the cells using a fluorescence microscope.
-
Observe for changes in Z-ring morphology, such as diffuse fluorescence or aberrant structures, in the this compound-treated cells compared to the control.
b) Transmission Electron Microscopy (TEM) for Septum Formation:
Protocol:
-
Grow a bacterial culture to mid-log phase.
-
Treat the cells with this compound (e.g., at 8x MIC) or a vehicle control for a specified time (e.g., 3 hours).[2]
-
Harvest the cells by centrifugation.
-
Fix the cells with a suitable fixative (e.g., glutaraldehyde).
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through an ethanol (B145695) series.
-
Embed the samples in resin.
-
Prepare ultrathin sections and stain them with uranyl acetate (B1210297) and lead citrate.
-
Examine the sections using a transmission electron microscope, looking for the absence or malformation of septa in the this compound-treated cells.
Figure 3: General experimental workflow for characterizing this compound.
References
- 1. sfu.ca [sfu.ca]
- 2. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. scispace.com [scispace.com]
- 8. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Organization of FtsZ Filaments in the Bacterial Division Ring Measured from Polarized Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. itqb.unl.pt [itqb.unl.pt]
Application Notes and Protocols for Electron Microscopy of Txa707-Treated Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of bacteria treated with the FtsZ inhibitor, Txa707, for subsequent analysis by Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
Introduction to this compound
This compound is a potent inhibitor of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial protein essential for cell division.[1] FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[2][3] this compound disrupts the formation and function of the Z-ring, thereby inhibiting bacterial cytokinesis and leading to cell death.[1] Electron microscopy is a powerful tool to visualize the morphological changes induced by this compound, such as the disruption of septum formation and cell enlargement.
Mechanism of Action of this compound
This compound targets the FtsZ protein, a homolog of eukaryotic tubulin, which is a central component of the bacterial cell division machinery. By inhibiting FtsZ, this compound prevents the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to cell death.[2][3]
Figure 1: Mechanism of action of this compound.
Quantitative Data on this compound-Induced Morphological Changes
Treatment of Staphylococcus aureus with this compound leads to significant alterations in cell morphology, particularly affecting cell division structures. The following tables summarize key quantitative findings from studies on this compound and other FtsZ inhibitors.
| Parameter | Untreated Control | This compound-Treated | Reference |
| Average Septum Width (nm) | ~40.5 | Aberrant/Incomplete | [1] |
| Cells with Incomplete Septa (%) | Not reported | ~48% | [1] |
| Average Cell Diameter (µm) | ~0.84 ± 0.07 | Enlarged | [1] |
Table 1: Quantitative Effects of this compound on S. aureus Ultrastructure (TEM)
| Bacterial Species | FtsZ Inhibitor | Observation | Quantitative Measurement | Reference |
| Bacillus subtilis | Various FtsZ inhibitors | Cell elongation | Increased cell length | [4][5] |
| Escherichia coli | FtsZ inhibitor 30 | Cell elongation | 3- to 6-fold increase in cell length | [6] |
Table 2: Morphological Changes Induced by FtsZ Inhibitors in Other Bacteria
Experimental Protocols
The following are detailed protocols for the preparation of this compound-treated bacteria for TEM and SEM analysis. These protocols are based on established methods for Staphylococcus aureus and can be adapted for other bacterial species.
Transmission Electron Microscopy (TEM) Protocol
This protocol is designed to preserve the internal ultrastructure of the bacterial cells, allowing for detailed visualization of the effects of this compound on septum formation and internal cellular organization.
Figure 2: TEM Sample Preparation Workflow.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Primary Fixative: 2.5% glutaraldehyde (B144438) and 4% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.2
-
0.1 M Cacodylate buffer, pH 7.2
-
Secondary Fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Distilled water
-
Ethanol (30%, 50%, 70%, 90%, 100%)
-
Propylene oxide (or other transitional solvents)
-
Epoxy resin (e.g., Eponate 12, Spurr's resin)
-
Uranyl acetate
-
Lead citrate (B86180)
-
TEM grids (e.g., 200-mesh copper grids)
Procedure:
-
Bacterial Culture and Treatment:
-
Grow bacteria to the desired growth phase (e.g., mid-logarithmic phase) in a suitable culture medium.
-
Treat the bacterial culture with the desired concentration of this compound (and a vehicle control) for the specified duration.
-
-
Harvesting:
-
Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Carefully discard the supernatant and wash the cell pellet with PBS.
-
-
Primary Fixation:
-
Resuspend the bacterial pellet in the primary fixative solution.
-
Incubate for at least 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Pellet the fixed cells by centrifugation.
-
Wash the pellet three times with 0.1 M cacodylate buffer.
-
-
Secondary Fixation:
-
Resuspend the pellet in the secondary fixative (1% osmium tetroxide).
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Pellet the cells and wash them three times with distilled water.
-
-
Dehydration:
-
Dehydrate the pellet through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%). Incubate for 10-15 minutes at each concentration.
-
Perform two final changes in 100% ethanol.
-
-
Infiltration:
-
Infiltrate the sample with a mixture of ethanol and epoxy resin (e.g., 1:1 ratio) for 1 hour.
-
Infiltrate with 100% resin for at least 2 hours, with several changes of fresh resin.
-
-
Embedding and Polymerization:
-
Transfer the infiltrated pellet into embedding molds filled with fresh resin.
-
Polymerize the resin in an oven at the recommended temperature and time (e.g., 60°C for 48 hours).
-
-
Sectioning:
-
Trim the resin block and cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Collect the sections on TEM grids.
-
-
Staining:
-
Stain the sections with uranyl acetate for 5-10 minutes.
-
Wash the grids with distilled water.
-
Stain with lead citrate for 2-5 minutes in a CO2-free environment.
-
Wash the grids thoroughly with distilled water and allow them to dry completely.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope at an appropriate accelerating voltage.
-
Scanning Electron Microscopy (SEM) Protocol
This protocol is optimized for visualizing the surface morphology of this compound-treated bacteria, including changes in cell size, shape, and surface texture.
Figure 3: SEM Sample Preparation Workflow.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
This compound
-
Coverslips (glass or other suitable material)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative: 2.5% glutaraldehyde in 0.1 M phosphate (B84403) buffer
-
0.1 M Phosphate buffer, pH 7.2
-
Ethanol (30%, 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS) or access to a critical point dryer
-
SEM stubs
-
Conductive adhesive tabs
-
Sputter coater with a gold-palladium target
Procedure:
-
Bacterial Culture and Treatment on Coverslips:
-
Place sterile coverslips in a petri dish or multi-well plate.
-
Add bacterial culture and allow the bacteria to adhere to the coverslips for a desired period.
-
Introduce this compound at the desired concentration (and a vehicle control) and incubate for the specified time.
-
-
Fixation:
-
Gently remove the culture medium and wash the coverslips with PBS.
-
Add the fixative solution and incubate for at least 1 hour at room temperature.
-
-
Washing:
-
Remove the fixative and wash the coverslips three times with 0.1 M phosphate buffer.
-
-
Dehydration:
-
Dehydrate the samples by immersing the coverslips in a graded series of ethanol (30%, 50%, 70%, 90%, and 100%) for 10-15 minutes at each step.
-
Perform two final changes in 100% ethanol.
-
-
Drying:
-
Critical Point Drying (Recommended): Transfer the coverslips to a critical point dryer and process according to the manufacturer's instructions.
-
Chemical Drying (Alternative): Immerse the coverslips in HMDS for 10 minutes and then allow them to air-dry in a fume hood.
-
-
Mounting:
-
Mount the dried coverslips onto SEM stubs using conductive adhesive tabs.
-
-
Coating:
-
Sputter-coat the samples with a thin layer of gold-palladium (or other suitable metal) to make them conductive.
-
-
Imaging:
-
Examine the samples in a scanning electron microscope at an appropriate accelerating voltage.
-
References
- 1. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 4. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics [mdpi.com]
Application Notes and Protocols for Txa707 In Vivo Efficacy Testing in a Mouse Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vivo efficacy of Txa707, a novel FtsZ inhibitor, in a mouse model of peritonitis, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). The notes also cover the synergistic potential of this compound with β-lactam antibiotics.
Introduction
This compound is the active metabolite of the prodrug TXA-709 and acts by inhibiting the bacterial cell division protein FtsZ.[1] This novel mechanism of action makes it a promising candidate for combating antibiotic-resistant bacteria such as MRSA. In vivo efficacy testing is a critical step in the preclinical development of new antimicrobial agents. The mouse peritonitis model is a well-established and reproducible model for systemic infections that is widely used to evaluate the efficacy of new antibiotics.[2][3] This model allows for the assessment of survival rates and bacterial clearance in a systemic infection setting.
Recent studies have highlighted the potent synergistic effect of this compound (administered as its prodrug Txa709) with β-lactam antibiotics like oxacillin (B1211168) against MRSA.[4] This combination therapy has been shown to restore the efficacy of oxacillin against resistant strains in both systemic and tissue infection models in mice.[4]
Experimental Protocols
Materials and Reagents
-
This compound/Txa709: Procured from a reliable chemical supplier. Txa709 is often used for in vivo studies due to its improved solubility and pharmacokinetic properties.[4]
-
Oxacillin: Or other β-lactam antibiotics.
-
Bacterial Strain: A clinically relevant MRSA strain (e.g., USA100 or USA300).
-
Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) for bacterial culture.
-
Hog Gastric Mucin: (Optional, to enhance virulence) prepared as a 3-4% solution in sterile saline.[2][5][7]
-
Vehicle: For drug formulation (e.g., sterile saline, DMSO, etc.).
-
Anesthetics and Euthanasia Agents: As per approved institutional animal care and use committee (IACUC) protocols.
Experimental Workflow
Detailed Methodology
a. Bacterial Inoculum Preparation:
-
Streak the MRSA strain from a frozen stock onto a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and grow to logarithmic phase.
-
Harvest the bacterial cells by centrifugation.
-
Wash the pellet with sterile 0.9% saline.
-
Resuspend the pellet in sterile saline (or saline containing 4% hog gastric mucin) to the desired concentration (e.g., 1 x 10^10 CFU/mL).[2][7] The final inoculum concentration should be determined in preliminary studies to establish a lethal dose.
b. Mouse Peritonitis Model:
-
Acclimatize the mice for at least 3 days before the experiment.
-
Inject the bacterial inoculum intraperitoneally (IP) into each mouse. The injection volume is typically 0.2 mL.[2][7]
-
Divide the mice into experimental groups (e.g., vehicle control, Txa709 alone, oxacillin alone, Txa709 + oxacillin). A typical group size is 5-10 mice.
c. Drug Administration:
-
Two hours post-infection, administer the treatments intravenously (IV).
-
Example dosing:
-
Txa709: 20 mg/kg
-
Oxacillin: Escalating doses such as 60, 90, and 150 mg/kg.[4]
-
-
The control group should receive the vehicle solution.
d. Monitoring and Endpoints:
-
Monitor the mice for signs of morbidity and mortality for a predetermined period (e.g., up to 7 days).[2]
-
The primary endpoint is typically survival.
-
Secondary endpoints can include determining the bacterial load in peritoneal fluid and/or blood at specific time points.[3][7] For this, mice are euthanized, and samples are collected, serially diluted, and plated on TSA to enumerate CFUs.
Data Presentation
Efficacy of Txa709 in Combination with Oxacillin in a Mouse Peritonitis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |
| Vehicle Control | - | 0 | [4] |
| Txa709 Alone | 20 | 0 | [4] |
| Oxacillin Alone | 60 | 0 | [4] |
| Oxacillin Alone | 90 | 0 | [4] |
| Oxacillin Alone | 150 | 0 | [4] |
| Txa709 + Oxacillin | 20 + 60 | 100 | [4] |
| Txa709 + Oxacillin | 20 + 90 | 100 | [4] |
| Txa709 + Oxacillin | 20 + 150 | 100 | [4] |
Mechanism of Action and Synergy
This compound targets FtsZ, a crucial protein in bacterial cell division.[1] FtsZ polymerizes to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other cell division proteins, including Penicillin-Binding Proteins (PBPs).[8] By disrupting FtsZ polymerization and Z-ring formation, this compound interferes with septum formation.[8][9]
The synergy between this compound and β-lactams like oxacillin is attributed to the mislocalization of PBPs.[8][10] In the presence of this compound, PBPs are no longer correctly localized at the septum, rendering them more susceptible to the inhibitory action of β-lactam antibiotics.[8] This effectively re-sensitizes MRSA to oxacillin.
Conclusion
The mouse peritonitis model is a robust platform for evaluating the in vivo efficacy of this compound, both as a standalone agent and in combination with other antibiotics. The provided protocols offer a framework for conducting these studies. The significant synergy observed between this compound and oxacillin against MRSA highlights a promising therapeutic strategy to address the challenge of antimicrobial resistance. Researchers should adapt these protocols to their specific research questions and adhere to institutional guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. The mouse peritonitis model: present and future use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imquestbio.com [imquestbio.com]
- 8. journals.asm.org [journals.asm.org]
- 9. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent this compound against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Note: Oral Administration of TXA709 for the Study of TXA707 Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
TXA709 is an orally bioavailable prodrug of the potent antibacterial agent TXA707.[1][2] this compound targets the bacterial cell division protein FtsZ, a novel mechanism of action that is distinct from currently approved antibiotics.[3][4] The clinical development of earlier FtsZ inhibitors was hampered by poor pharmacokinetic properties.[5][6] TXA709 was designed to overcome these limitations, demonstrating enhanced metabolic stability, which translates to a longer half-life and significantly greater oral bioavailability of the active compound, this compound.[4][6][7]
Following oral administration, TXA709 is rapidly and completely converted to this compound, making it an ideal candidate for in vivo studies of FtsZ inhibition.[5] this compound has demonstrated potent bactericidal activity against a range of clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to vancomycin, daptomycin, and linezolid.[6] This document provides detailed protocols for the oral administration of TXA709 in murine models to evaluate the pharmacokinetics and pharmacodynamics of its active metabolite, this compound.
Mechanism of Action
The antibacterial activity of this compound stems from its inhibition of FtsZ, a protein crucial for bacterial cytokinesis.[8] FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the division machinery (the divisome).[9] By disrupting FtsZ polymerization dynamics, this compound prevents the formation of the Z-ring and the septum, ultimately inhibiting cell division and leading to bacterial cell death.[8][9] This targeted action has been shown to have minimal toxicity against mammalian cells.[4][6]
Caption: Mechanism of action for orally administered TXA709.
Furthermore, the disruption of the division septum by this compound causes the mislocalization of Penicillin-Binding Proteins (PBPs), rendering MRSA susceptible to beta-lactam antibiotics like oxacillin (B1211168).[9][10]
Data Presentation
Pharmacokinetics of this compound in Mice
Pharmacokinetic parameters of the active metabolite this compound were determined in mice following a single oral gavage administration of the prodrug TXA709. Plasma concentrations of TXA709 were below the limit of detection at all time points, indicating rapid conversion.[11] The pharmacokinetics of this compound were found to be relatively linear over the tested dose range.[11][12]
| TXA709 Oral Dose (mg/kg) | This compound Cmax (mg/L) | This compound AUC₀₋∞ (mg·h/L) | This compound Half-Life (h) | Reference |
| 10 | 0.5 | 2.7 | 3.2 - 4.4 | [11] |
| 40 | ~4.0 (estimated) | ~25.0 (estimated) | 3.2 - 4.4 | [11] |
| 160 | 13.7 | 96.4 | 3.2 - 4.4 | [11] |
Table 1: Single-dose serum pharmacokinetics of this compound after oral administration of TXA709 in mice.
In Vivo Efficacy of TXA709 in Murine Thigh Infection Model
The efficacy of TXA709 was evaluated in a neutropenic murine thigh infection model against various S. aureus isolates. The pharmacodynamic (PD) index most closely associated with efficacy was the 24-hour Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).[11][12]
| S. aureus Isolate | Phenotype | This compound MIC (mg/L) | Stasis Dose (mg/kg/24h) | 1-log₁₀ Kill Dose (mg/kg/24h) | AUC/MIC for Stasis | AUC/MIC for 1-log₁₀ Kill | Reference |
| ATCC 25923 | MSSA | 1 | 186 | 326 | 122 | 243 | [11][12] |
| 4 Additional Isolates | MRSA | 1 | 195 - 247 | 380 - 640 | 122 | 243 | [11][12] |
Table 2: Pharmacodynamic targets for this compound against S. aureus in a neutropenic mouse thigh infection model. Doses represent the total daily oral dose of TXA709.
Experimental Protocols
Protocol 1: Preparation and Formulation of TXA709
This protocol details the preparation of TXA709 for oral administration in animal studies.
-
Vehicle Preparation: Prepare a 10 mM citrate (B86180) buffer and adjust the pH to 2.6.[7]
-
TXA709 Formulation: Weigh the required amount of TXA709 powder. Suspend the powder in the prepared citrate buffer to achieve the desired final concentration for dosing. Ensure the solution is homogenous before administration. The volume administered should not exceed 10 mL/kg body weight for mice.[13]
Protocol 2: Oral Gavage Administration in Mice
Proper oral gavage technique is critical to ensure accurate dosing and animal welfare. This procedure should only be performed by trained personnel.
-
Animal Restraint: Properly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent movement.[13][14] Extend the head back gently to create a straight line through the neck and esophagus.[13]
-
Gavage Needle Measurement: Select an appropriate feeding tube (e.g., 18-20 gauge for adult mice) with a rounded tip.[14] Measure the correct insertion length by holding the tube alongside the mouse, from the tip of the nose to the bottom of the sternum (xiphoid process). Mark this length on the tube.[13][14]
-
Tube Insertion: Insert the gavage tube into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The tube should pass smoothly with no resistance.[13][15] If resistance is met, withdraw and attempt again.
-
Substance Administration: Once the tube is correctly placed to the pre-measured depth, slowly administer the TXA709 formulation using an attached syringe. Do not rotate the tube during administration.[13]
-
Post-Procedure Monitoring: After administration, gently remove the tube and return the animal to its cage. Monitor the animal for at least 5-10 minutes for any signs of respiratory distress.[13][16]
Protocol 3: Murine Neutropenic Thigh Infection Model
This model is used to assess the in vivo efficacy of antimicrobial agents.[11]
-
Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[11]
-
Infection: Prepare an inoculum of the desired S. aureus strain. Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin treatment with orally administered TXA709 according to Protocol 4.2. Dosing can be fractionated over a 24-hour period (e.g., every 6, 8, 12, or 24 hours) to study the effect of different regimens.[11]
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for quantitative culture to determine the number of colony-forming units (CFU) per thigh.[11]
-
Data Analysis: Compare the CFU counts from treated groups to untreated control groups to determine the net effect of the treatment (e.g., stasis, 1-log₁₀ kill).
Workflow and Process Diagrams
The following diagram illustrates the general experimental workflow for conducting a pharmacokinetic and efficacy study using oral TXA709.
References
- 1. TXA709 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. TXA709 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAXIS Pharmaceuticals, Inc. Announces Publication Of Data Demonstrating Potential Viability Of TXA709 In Combating Antibiotic Resistance - BioSpace [biospace.com]
- 5. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. instechlabs.com [instechlabs.com]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Txa707 to Study FtsZ Dynamics in Live Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Txa707 is a potent inhibitor of the bacterial cell division protein FtsZ, a prokaryotic homolog of tubulin.[1][2] FtsZ is essential for bacterial cytokinesis, forming a dynamic ring-like structure (the Z-ring) at the mid-cell that serves as a scaffold for the recruitment of other cell division proteins.[3] Inhibition of FtsZ polymerization and Z-ring formation leads to filamentation and ultimately cell death, making it a promising target for novel antibacterial agents.[4] These application notes provide detailed protocols for utilizing this compound to study FtsZ dynamics in live bacteria, particularly Staphylococcus aureus, using fluorescence microscopy.
Mechanism of Action of this compound
This compound, the active metabolite of the prodrug TXA-709, targets FtsZ and disrupts its normal function.[1][2] Studies have shown that this compound stimulates FtsZ polymerization in a concentration-dependent manner, leading to aberrant FtsZ structures and preventing the formation of functional Z-rings at the division site.[1] This disruption of FtsZ dynamics interferes with septum formation and leads to bacterial cell enlargement.[1]
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strain Type | Number of Isolates | Modal MIC (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | 45 | 1.0 |
| Vancomycin-Resistant S. aureus (VRSA) | 11 | 1.0 |
| Vancomycin-Intermediate S. aureus (VISA) | 6 | 1.0 |
| Linezolid-Resistant S. aureus (LRSA) | 4 | 1.0 |
Data compiled from multiple studies.
Table 2: In Vivo Pharmacodynamic Targets of this compound against S. aureus
| Pharmacodynamic Endpoint | 24-h AUC/MIC Target |
| Net Stasis | 122 |
| 1-log10 Killing | 243 |
AUC/MIC: Area under the concentration-time curve to MIC ratio. Data from a murine neutropenic thigh infection model.[5]
Experimental Protocols
Protocol 1: Live-Cell Imaging of FtsZ-GFP Dynamics in S. aureus Treated with this compound
This protocol details the steps for visualizing the effect of this compound on FtsZ ring dynamics in live S. aureus cells expressing a green fluorescent protein (GFP) fusion to FtsZ (FtsZ-GFP).
Materials:
-
S. aureus strain expressing FtsZ-GFP (e.g., from a plasmid or integrated into the chromosome).
-
Tryptic Soy Broth (TSB) or other suitable growth medium.
-
This compound stock solution (dissolved in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Agarose (B213101) (low melting point).
-
Glass-bottom microscopy dishes.
-
Fluorescence microscope with environmental control (temperature and humidity).
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the S. aureus FtsZ-GFP strain into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh TSB and grow at 37°C with shaking to mid-logarithmic phase (OD600 ≈ 0.5).[6]
-
-
Preparation of Agarose Pads:
-
Prepare a 1.5% (w/v) solution of low-melting-point agarose in TSB.
-
Heat in a microwave until the agarose is completely dissolved.
-
Pipette a small volume (e.g., 100 µL) onto a clean glass slide and immediately place another slide on top to create a thin, flat agarose pad.
-
Allow the pad to solidify at room temperature.
-
-
Mounting Bacteria for Microscopy:
-
Take a 1 mL aliquot of the mid-log phase bacterial culture.
-
Centrifuge at 5,000 x g for 2 minutes and resuspend the cell pellet in 100 µL of fresh TSB.
-
Pipette 2-3 µL of the concentrated cell suspension onto a clean glass-bottom microscopy dish.
-
Carefully place a small, cut-out section of the agarose pad over the cell suspension. This will immobilize the cells and provide nutrients during imaging.
-
-
This compound Treatment and Live-Cell Imaging:
-
Place the prepared microscopy dish on the stage of the fluorescence microscope equipped with an environmental chamber set to 37°C.
-
Locate a field of view with healthy, fluorescent cells.
-
Acquire initial images (t=0) before adding this compound.
-
To the edge of the agarose pad, carefully add a small volume of TSB containing the desired final concentration of this compound (e.g., 4 µg/mL, which is 8x the modal MIC).[1] A DMSO control should be run in parallel.
-
Immediately begin time-lapse imaging, acquiring images every 5-10 minutes for a period of 1-2 hours. Use appropriate filter sets for GFP (e.g., excitation ~488 nm, emission ~509 nm) and DIC/phase contrast for cell morphology.
-
dot
Caption: Workflow for live-cell imaging of this compound's effect on FtsZ dynamics.
Protocol 2: Quantification of FtsZ Ring Disruption and Cell Size Changes
This protocol outlines a method for analyzing the images acquired in Protocol 1 to quantify the effects of this compound.
Software:
-
ImageJ/Fiji or similar image analysis software.
Procedure:
-
Image Pre-processing:
-
Open the time-lapse image series in ImageJ/Fiji.
-
If necessary, perform background subtraction to enhance the signal-to-noise ratio.
-
-
Quantification of FtsZ Ring Integrity:
-
For each time point, manually or using an automated script, count the number of cells exhibiting a clear, mid-cell FtsZ ring.
-
Count the number of cells with diffuse or aberrant FtsZ-GFP localization (e.g., multiple foci, spirals, or no distinct ring).
-
Calculate the percentage of cells with intact Z-rings for both this compound-treated and control samples over time.
-
-
Measurement of Cell Size:
-
Using the DIC or phase-contrast images, measure the diameter of a significant number of cells (e.g., n > 100) for each time point and treatment condition.
-
Calculate the average cell diameter and standard deviation.
-
Plot the average cell diameter over time for both this compound-treated and control samples to visualize the effect on cell size.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Super-resolution Imaging of the Cytokinetic Z Ring in Live Bacteria Using Fast 3D-Structured Illumination Microscopy (f3D-SIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Monitoring of Intracellular Staphylococcus aureus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Txa707 Solubilization in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper solubilization of Txa707 in Dimethyl Sulfoxide (DMSO) for various research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction
This compound is a potent inhibitor of the bacterial cell division protein FtsZ and is the active metabolite of the prodrug TXA-709.[1][2][3] It demonstrates significant antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-resistant (MRSA) and other drug-resistant strains.[3][4] Proper solubilization and handling are critical for harnessing its full potential in both in vitro and in vivo research settings. DMSO is a common solvent for this compound; however, specific handling procedures are necessary to maintain the compound's integrity.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility data for this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈F₅N₃O₂S | [2][5] |
| Molecular Weight | 389.30 g/mol | [2][5] |
| CAS Number | 1609670-89-4 | [1][2] |
| Appearance | Solid | [2] |
Table 2: Solubility of this compound
| Solvent/Formulation | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (256.87 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. | [2] |
| Formulation 1 (In Vivo) | ≥ 2.5 mg/mL (6.42 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][2] |
| Formulation 2 (In Vivo) | ≥ 2.5 mg/mL (6.42 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1][2] |
| Formulation 3 (In Vivo) | ≥ 2.5 mg/mL (6.42 mM) | 10% DMSO, 90% Corn Oil | [1][2] |
Mechanism of Action: FtsZ Inhibition
This compound exerts its antibacterial effect by targeting FtsZ, a crucial protein in the bacterial cell division process.[1][6] FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins necessary for septum formation and cell division.[6][7] this compound binds to FtsZ, disrupting its polymerization and the formation of the Z-ring.[7][8] This leads to an inhibition of cell division, ultimately resulting in bacterial cell death.[6] The synergistic effect of this compound with β-lactam antibiotics is attributed to the mislocalization of penicillin-binding proteins (PBPs) following the disruption of the Z-ring.[7][9]
References
- 1. This compound | Drug Metabolite | 1609670-89-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FtsZ inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H8F5N3O2S | CID 90135655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics [mdpi.com]
- 9. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Stability of Txa707 in Different Laboratory Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Txa707 is the active metabolite of the prodrug TXA-709 and functions as an inhibitor of the bacterial cell division protein FtsZ.[1][2][3] This mechanism of action makes it a promising candidate for the development of new antibiotics, particularly against resistant strains of Staphylococcus aureus such as MRSA.[2][4] To ensure accurate and reproducible results in preclinical research and development, understanding the stability of this compound in various laboratory media is critical. This document provides detailed protocols and application notes for assessing the stability of this compound, enabling researchers to determine its suitability and shelf-life in their specific experimental setups.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈F₅N₃O₂S | [1][5] |
| Molecular Weight | 389.30 g/mol | [1][5] |
| Mechanism of Action | FtsZ inhibitor | [1][2][3] |
| Appearance | Solid | [1] |
| CAS Number | 1609670-89-4 | [1] |
Stock Solution Stability
Proper storage of this compound stock solutions is crucial for maintaining its activity. The following storage conditions and durations have been reported:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.[1]
Solubility of this compound
This compound is soluble in various solvent systems. The following formulations have been shown to yield clear solutions at a concentration of ≥ 2.5 mg/mL (6.42 mM).[1][3]
| Formulation | Composition |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Formulation 3 | 10% DMSO, 90% Corn Oil |
Experimental Protocol for Assessing this compound Stability in Laboratory Media
This protocol provides a framework for determining the stability of this compound in any user-defined laboratory medium.
Objective: To quantify the degradation of this compound in a specific laboratory medium over time at different temperatures.
Materials:
-
This compound powder
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Laboratory medium of interest (e.g., Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB), cell culture media)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS))
-
Pipettes and sterile, filtered pipette tips
-
pH meter
Methodology:
-
Preparation of this compound Stock Solution:
-
Preparation of Test Samples:
-
Spike the laboratory medium of interest with the this compound stock solution to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept to a minimum (typically ≤1%) to avoid affecting the medium's properties or microbial growth.
-
Measure and record the initial pH of the this compound-spiked medium.
-
Aliquot the this compound-spiked medium into sterile, amber vials to protect from light.
-
-
Incubation:
-
Incubate the vials at different temperatures relevant to your experimental conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and physiological temperature at 37°C).
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a vial from each temperature condition.
-
Immediately analyze the concentration of this compound in the sample using a validated, stability-indicating analytical method such as HPLC-UV or LC-MS. The initial (time 0) sample will serve as the 100% reference.
-
At each time point, also measure and record the pH of the medium, as pH changes can influence compound stability.[6]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time for each temperature.
-
Determine the half-life (t₁/₂) of this compound in the medium at each temperature.
-
Data Presentation: this compound Stability in Various Media
The following table template can be used to summarize the stability data for this compound in different laboratory media. Researchers should populate this table with their own experimental findings.
| Medium | Temperature (°C) | Initial pH | pH at 24h | Half-life (t₁/₂) (hours) | % Remaining at 24h |
| Mueller-Hinton Broth | 4 | ||||
| 25 | |||||
| 37 | |||||
| Tryptic Soy Broth | 4 | ||||
| 25 | |||||
| 37 | |||||
| RPMI 1640 | 4 | ||||
| 25 | |||||
| 37 | |||||
| (Add other media as tested) |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound stability in laboratory media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FtsZ inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Drug Metabolite | 1609670-89-4 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H8F5N3O2S | CID 90135655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent Txa707 MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Txa707. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Troubleshooting Guide: Inconsistent this compound MIC Results
Inconsistent MIC results for this compound can arise from a variety of factors, ranging from procedural inconsistencies to reagent quality. This guide will walk you through a systematic approach to identify and resolve the root cause of the variability.
Step 1: Verify Quality Control (QC) Strain Results
Before questioning the results for your test isolates, it is crucial to ensure that your experimental setup is performing as expected. This is achieved by testing standard quality control (QC) strains with known this compound MIC ranges.
Question: Are the MIC values for your QC strains within the expected range?
-
Yes: If your QC strains are yielding consistent and expected results, the issue likely lies with your specific test isolates or the handling of those isolates. Proceed to Step 2 .
-
No: If your QC strains are showing inconsistent or out-of-range MIC values, this points to a systemic issue with your experimental protocol, reagents, or equipment. Proceed to Step 3 .
Step 2: Investigate Test Isolate-Specific Issues
If your QC is in range, but you are observing variability with your experimental isolates, consider the following possibilities:
-
Mixed Cultures: Inconsistent results can occur if your isolate culture is not pure.[1][2] Streak your isolate on an appropriate agar (B569324) plate to check for colony morphology and purity.
-
Bacterial Heteroresistance: Some bacterial populations may contain subpopulations with varying levels of resistance to this compound. This can lead to the appearance of "skip wells" or inconsistent growth inhibition at concentrations around the MIC.
-
Inoculum Preparation: An inaccurate inoculum concentration is a common source of error.[1][3] Ensure you are accurately preparing your inoculum to the recommended McFarland standard and that it is used within the specified timeframe.
Step 3: Evaluate Experimental Protocol and Reagents
When QC strain results are out of range, a thorough review of your experimental procedure and reagents is necessary.
-
This compound Stock Solution:
-
Preparation and Storage: this compound is the active metabolite of the prodrug TXA-709.[4] Ensure that your this compound stock solution is prepared correctly and stored under the recommended conditions (-80°C for 6 months, -20°C for 1 month) to prevent degradation.[4]
-
Solvent Effects: Verify that the solvent used to dissolve this compound does not inhibit bacterial growth at the concentrations present in the assay.
-
-
Culture Medium:
-
Incubation Conditions:
-
Plate Reading:
-
Subjectivity: Reading MIC endpoints can be subjective.[1] Ensure that the same trained individual is reading the plates, or use a plate reader for more objective results.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active metabolite of the prodrug TXA-709 and acts as an inhibitor of the bacterial cell division protein FtsZ.[4][5] FtsZ is essential for the formation of the Z-ring, a structure that initiates bacterial cell division.[5][6] By disrupting the function of FtsZ, this compound prevents bacterial cell division, ultimately leading to cell death.[5]
Q2: What are the expected this compound MIC values for Staphylococcus aureus?
A2: Published studies have shown this compound to be potent against a range of S. aureus isolates, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains. The modal MIC value is often reported to be around 1 µg/mL (2.57 µM).[7][8]
Q3: I'm observing "skipped wells" in my microdilution plate. What does this mean and how do I interpret the MIC?
A3: "Skipped wells" refer to the phenomenon where a well shows no bacterial growth at a lower concentration of an antimicrobial agent, while growth is observed in wells with higher concentrations.[3] This can be caused by technical errors, such as improper dilution of the agent, or paradoxical effects of the compound at certain concentrations.[3] If skipped wells are observed, the experiment should be repeated to rule out technical error.[3]
Q4: Can the type of 96-well plate I use affect my MIC results for this compound?
A4: Yes, the material of the microtiter plate can influence the outcome of susceptibility testing, particularly for cationic compounds which may adsorb to negatively charged plastics.[3] It is important to use plates made of a material that does not interact with this compound. Consistency in the type and brand of plates used across experiments is recommended to minimize variability.[3]
Q5: How long should I incubate my MIC assay for this compound?
A5: For most standard MIC assays, an incubation period of 18-24 hours is recommended.[3] It is essential to adhere to a consistent incubation time as specified in your validated protocol. Prolonged incubation can lead to an apparent increase in the MIC.[3]
Data Presentation
Table 1: Factors Contributing to MIC Variability
| Factor | Source of Variation | Recommended Action |
| Inoculum | Incorrect density, lack of viability, mixed culture | Standardize inoculum to 0.5 McFarland, use fresh cultures, and ensure purity.[1][9] |
| Antimicrobial Agent | Degradation, improper dilution, solvent effects | Prepare fresh stock solutions, store properly, and perform accurate serial dilutions.[9] |
| Culture Medium | Incorrect pH, lot-to-lot variation, contamination | Use recommended media, check pH, and use aseptic techniques.[1][9] |
| Incubation | Incorrect temperature or duration, improper atmosphere | Calibrate incubator and adhere to standardized incubation parameters.[1][3] |
| Plate Reading | Subjectivity, inconsistent endpoint determination | Have a consistent, trained reader or use an automated plate reader.[1] |
| Laboratory | Differences in personnel, equipment, and procedures | Standardize protocols and participate in proficiency testing.[10][11] |
Table 2: this compound MIC Values against S. aureus
| Isolate Type | Number of Isolates | Modal MIC (µg/mL) | MIC Range (µg/mL) | Reference |
| Clinical S. aureus | 84 | 1 (2.57 µM) | Not Specified | [7] |
| MSSA & MRSA | 5 | 1 | Not Specified | [8] |
| MRSA, VRSA, VISA, LRSA | 45 | 0.5 - 1 | Not Specified | [12] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on CLSI guidelines for broth microdilution testing.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Sterilize the stock solution by filtration through a 0.22 µm filter.[9]
- Store the stock solution in small aliquots at -20°C or below.[1]
2. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[1]
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]
- Within 15 minutes of preparation, dilute this suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL).[1]
3. Assay Plate Preparation and Incubation:
- Perform two-fold serial dilutions of this compound in a 96-well microtiter plate with the appropriate broth.
- Inoculate each well with the standardized bacterial suspension.
- Include a growth control (no this compound) and a sterility control (no bacteria).
- Incubate the plate at 35-37°C for 18-24 hours.[3]
4. MIC Determination:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: Mechanism of action of this compound, an FtsZ inhibitor.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Txa707 Concentrations for Effective Synergy Studies
Welcome to the technical support center for optimizing Txa707 concentrations in synergy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibacterial agent that functions by inhibiting FtsZ, a protein crucial for bacterial cell division.[1][2] FtsZ polymerizes to form the Z-ring at the site of cell division, which is a critical first step for the formation of the septum in dividing bacterial cells.[3] this compound disrupts the dynamics of FtsZ polymerization, leading to the inhibition of Z-ring formation and ultimately preventing bacterial cell division.[3]
Q2: Why is this compound often used in combination with other antibiotics?
A2: this compound is used in combination with other antibiotics, particularly β-lactams, to achieve synergistic effects against drug-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5] This combination therapy can lead to several advantages, including a reduction in the required dosage of each drug, a decreased potential for toxicity, and a lower likelihood of developing further drug resistance.[3][6]
Q3: What is the mechanism behind the synergy between this compound and β-lactam antibiotics?
A3: The synergy between this compound and β-lactam antibiotics stems from their complementary mechanisms of action. This compound's inhibition of FtsZ disrupts the formation of the septum during cell division.[3][7] This disruption causes the mislocalization of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, from the septum to other non-productive locations within the cell.[3][4][7] This mislocalization renders the bacteria more susceptible to the action of β-lactams, even those to which they are normally resistant.[8] Studies have shown that β-lactams with a high affinity for PBP2 exhibit the most significant synergy with this compound.[4][5][7]
Q4: What are typical concentrations of this compound used in synergy studies?
A4: In synergy studies, this compound is typically used at sub-inhibitory concentrations. A common concentration used in time-kill assays is 0.5 times the Minimum Inhibitory Concentration (MIC) of this compound for the specific bacterial strain being tested.[5][8] For checkerboard assays, a range of concentrations below the MIC is typically evaluated.
Q5: How can I determine the MIC of this compound for my bacterial strain?
A5: The MIC of this compound can be determined using standard broth microdilution or agar (B569324) dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI). Essentially, the bacterial strain is exposed to serial dilutions of this compound, and the MIC is the lowest concentration that visibly inhibits bacterial growth after a specific incubation period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No synergy observed between this compound and a β-lactam antibiotic. | The chosen β-lactam may not be an optimal synergistic partner. The extent of synergy is dependent on the specific β-lactam.[3] | Select a β-lactam antibiotic known to have a high binding affinity for PBP2, as these have shown the greatest degree of synergy with this compound.[4][5][7] Examples of effective partners include cefdinir (B1668824) and oxacillin (B1211168).[6][8] |
| Incorrect concentrations of one or both agents were used. | Ensure that a range of sub-inhibitory concentrations are tested for both this compound and the partner antibiotic. For initial screening, using this compound at 0.5x MIC is a good starting point.[5][8] | |
| The bacterial inoculum was too high or too low. | Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL for broth microdilution and time-kill assays. | |
| High variability in synergy results between experiments. | Inconsistent experimental conditions (e.g., incubation time, temperature, media). | Strictly adhere to the established experimental protocol. Ensure consistent incubation times, temperature, and use the same batch of media for a set of experiments. |
| Instability of this compound or the partner antibiotic in the experimental medium. | Prepare fresh stock solutions of the antibiotics for each experiment. This compound stock solutions are typically stored at -80°C for up to 6 months.[1] | |
| Difficulty interpreting checkerboard assay results. | Subjective determination of growth inhibition. | Use a quantitative method to assess growth, such as measuring optical density (OD) with a microplate reader. Including a growth indicator dye like resazurin (B115843) can also aid in visualizing viability. |
| Calculation of the Fractional Inhibitory Concentration Index (FICI) is complex. | Utilize a standardized spreadsheet or software to calculate the FICI. The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI ≤ 0.5. |
Data Presentation: this compound Synergy Data
Table 1: MIC and Synergistic Concentrations of this compound and Partner Antibiotics against MRSA.
| Bacterial Strain | Antibiotic | MIC (µg/mL) | Concentration in Synergy Assay | Reference |
| MRSA COL | This compound | 2 | 1 (0.5x MIC) | [5] |
| MRSA COL | Cefdinir | >256 | 2 (0.008x MIC) | [3] |
| MRSA COL | Oxacillin | 512 | 4 (0.008x MIC) | [5] |
| MRSA, VISA, VRSA, LRSA isolates | This compound | 0.5 - 1 | 0.5 (0.5x MIC) | [9] |
| MRSA, VISA, VRSA, LRSA isolates | Cefdinir | - | 4 (0.004x to 0.06x MIC) | [10] |
| MRSA Clinical Isolates | This compound | 1 | 0.5 (0.5x MIC) | [8] |
| MRSA Clinical Isolates | Oxacillin | 128 - 512 | 2 | [8] |
Note: MIC values can vary between different strains and experimental conditions.
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic interaction between this compound and a partner antibiotic.
Materials:
-
This compound
-
Partner antibiotic (e.g., a β-lactam)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., MRSA)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 100x the highest concentration to be tested.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a few colonies into MHB and grow to an exponential phase (OD600 ≈ 0.5). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions in the Plate:
-
In a 96-well plate, create a two-dimensional serial dilution of this compound and the partner antibiotic.
-
Typically, this compound is diluted horizontally, and the partner antibiotic is diluted vertically.
-
Include wells with each drug alone to determine their individual MICs under the same conditions.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculate the Plate: Add the prepared bacterial inoculum to all wells except the sterility control. The final volume in each well should be 100 µL or 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs and FICI:
-
Visually inspect the plate for turbidity or measure the OD600 of each well. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner antibiotic in combination / MIC of partner antibiotic alone).
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
-
Protocol 2: Time-Kill Assay for Synergy
This protocol assesses the bactericidal or bacteriostatic nature of the synergistic interaction over time.
Materials:
-
This compound
-
Partner antibiotic
-
MHB
-
Bacterial strain of interest
-
Shaking incubator (37°C)
-
Sterile saline or PBS
-
Agar plates for colony counting
Procedure:
-
Prepare Cultures: Prepare an overnight culture of the bacterial strain. Dilute the culture in fresh MHB to a starting density of approximately 5 x 10^5 CFU/mL.
-
Set up Treatment Conditions: Prepare flasks or tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (e.g., at 0.5x MIC)
-
Partner antibiotic alone (at a sub-inhibitory concentration)
-
This compound and partner antibiotic in combination
-
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
Determine Viable Cell Counts:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of colony-forming units per mL (CFU/mL) at each time point for each condition.
-
Plot log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Experimental workflow for optimizing this compound synergy studies.
Caption: Signaling pathway of this compound and β-lactam synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent this compound against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent this compound against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Combination Cures MRSA Infection While Preventing Development of Resistance - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining the FtsZ-Targeting Prodrug TXA709 and the Cephalosporin Cefdinir Confers Synergy and Reduces the Frequency of Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Strategies to Improve the In Vitro Stability of Txa707
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro stability of Txa707. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent benzamide (B126) inhibitor of the bacterial cell division protein FtsZ.[1] It is the active metabolite of the prodrug TXA709.[2] this compound exerts its antibacterial effect by disrupting the formation of the Z-ring, a structure essential for bacterial cytokinesis. This interference with cell division ultimately leads to bacterial cell death.[3][4] It has demonstrated significant activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
In Solvent: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[2] It is highly recommended to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[2] For in vivo studies, formulations have been prepared using co-solvents such as PEG300, Tween-80, and SBE-β-CD in saline, achieving a concentration of at least 2.5 mg/mL.[5]
Q4: What are the potential in vitro degradation pathways for this compound?
A4: As a benzamide, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond in the benzamide structure can be susceptible to acid- or base-catalyzed hydrolysis. This would lead to the cleavage of the amide bond, forming a carboxylic acid and an amine.
-
Oxidation: The aromatic rings and the thiazolo[5,4-b]pyridine (B1319707) core of this compound are potential sites for oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
A known metabolite of this compound is a carboxylate derivative, suggesting that metabolic degradation pathways may also be relevant to in vitro stability in the presence of cellular components.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer or cell culture medium. What can I do to prevent this?
Answer: This is a common issue for hydrophobic compounds like this compound. The precipitation occurs because the compound's solubility limit is exceeded in the aqueous environment. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize Co-Solvent Concentration: If your experimental system allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a Surfactant: The addition of a biocompatible surfactant, such as Tween-80, at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm the Medium: Adding the compound to a pre-warmed (37°C) medium can sometimes improve solubility.
-
Gentle Mixing: Ensure thorough but gentle mixing upon dilution to avoid localized high concentrations that can initiate precipitation.
Issue 2: Loss of this compound Activity Over Time in Solution
Question: I am observing a decrease in the antibacterial activity of my this compound solution over the course of my experiment. What could be the cause and how can I mitigate it?
Answer: A loss of activity suggests that this compound may be degrading in your experimental conditions. The stability of this compound can be influenced by pH, temperature, and exposure to light and oxygen.
-
pH Optimization: The stability of benzamides can be pH-dependent. It is advisable to determine the optimal pH range for this compound stability in your specific buffer system. Generally, neutral to slightly acidic conditions may be more favorable than alkaline conditions for amide stability.
-
Temperature Control: Whenever possible, conduct experiments at a controlled temperature. If prolonged incubations are necessary, consider if lower temperatures that still permit biological activity could be used. For storage, always adhere to the recommended -20°C or -80°C.
-
Light Protection: Protect your this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants (e.g., ascorbic acid, α-tocopherol) to your medium, if compatible with your assay, could be beneficial.
-
Prepare Fresh Solutions: For critical experiments, it is best to prepare fresh dilutions of this compound from a frozen stock solution immediately before use.
Quantitative Data Summary
The following table presents hypothetical stability data for this compound to illustrate the impact of different conditions. Actual stability should be determined experimentally.
| Condition | Parameter | Value |
| pH Stability | Half-life (t½) at 37°C | |
| pH 5.0 | 96 hours | |
| pH 7.4 | 72 hours | |
| pH 8.5 | 36 hours | |
| Temperature Stability | % Remaining after 24h (pH 7.4) | |
| 4°C | >99% | |
| 25°C (Room Temp) | 90% | |
| 37°C | 80% | |
| Photostability | % Remaining after 8h exposure | |
| (pH 7.4, 25°C) | Protected from light | 95% |
| Exposed to ambient light | 85% |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation Samples: Dilute the this compound stock solution into each buffer to a final concentration of 100 µM.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C), protected from light.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Sample Quenching: Immediately quench the degradation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH and calculate the degradation rate constant and half-life.
Protocol 2: Forced Degradation Study of this compound
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid this compound and a solution of this compound at 80°C.
-
Photodegradation: Expose the solid this compound and a solution of this compound to a photostability chamber.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze the stressed samples using an LC-MS method to identify and quantify the degradation products.
Visualizations
Caption: Mechanism of action of this compound as an FtsZ inhibitor.
Caption: Experimental workflow for assessing this compound in vitro stability.
Caption: Troubleshooting decision tree for this compound in vitro stability issues.
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FtsZ inhibitor | Probechem Biochemicals [probechem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Drug Metabolite | 1609670-89-4 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of Txa707 in Bacteria
This technical support center is designed for researchers, scientists, and drug development professionals investigating the antibacterial agent Txa707. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at characterizing potential off-target effects of this compound in bacteria.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected morphological changes in our bacterial cultures treated with this compound, other than cell enlargement. Could this be an off-target effect?
A1: While this compound's primary on-target effect is the inhibition of FtsZ, leading to cell enlargement due to blocked cell division, other morphological changes could suggest several possibilities.[1] Before concluding an off-target effect, consider the following:
-
Concentration-dependent effects: High concentrations of this compound might induce secondary effects not observed at the minimum inhibitory concentration (MIC). We recommend performing a detailed dose-response analysis and observing morphology at a range of concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Pleiotropic effects of FtsZ inhibition: The disruption of the divisome, orchestrated by FtsZ, is a complex process.[1][2] Inhibition of FtsZ can lead to downstream effects that might indirectly alter cell wall metabolism or other cellular processes, resulting in varied morphological phenotypes.
-
Strain-specific responses: The genetic background of the bacterial strain can influence its response to FtsZ inhibition. It is advisable to test this compound on a well-characterized reference strain (e.g., S. aureus ATCC 29213) in parallel with your experimental strain.
If the unusual morphology persists after considering these factors, it may warrant further investigation into potential off-target interactions.
Q2: Our attempts to generate this compound-resistant mutants have resulted in mutations outside of the ftsZ gene. Does this indicate an off-target mechanism of resistance?
A2: While mutations in the ftsZ gene are the most commonly reported mechanism of resistance to this compound, the emergence of resistance through mutations in other genes is plausible and does not necessarily confirm an off-target effect.[3] Consider these alternative explanations:
-
Efflux pump upregulation: Mutations in regulatory genes can lead to the overexpression of efflux pumps, which actively transport this compound out of the cell, reducing its intracellular concentration. This is a common mechanism of resistance to various antimicrobials.
-
Drug modification: Bacteria may acquire mutations in genes encoding enzymes that can modify and inactivate this compound.
-
Alterations in cell envelope permeability: Mutations affecting the composition or structure of the bacterial cell wall or membrane could hinder the uptake of this compound.
To investigate further, we recommend performing whole-genome sequencing of your resistant mutants and comparing them to the susceptible parent strain. This will help identify all genetic changes, which can then be correlated with phenotypic assays to determine the precise mechanism of resistance.
Q3: We are observing cytotoxic effects in our host cell co-culture experiments at concentrations of this compound close to its bacterial MIC. Is this indicative of off-target effects on eukaryotic cells?
A3: this compound is designed to be specific for the bacterial protein FtsZ, which is absent in eukaryotes, suggesting a low likelihood of host cell toxicity.[4] However, if you observe cytotoxicity, it is crucial to troubleshoot your experimental setup:
-
Compound purity and solvent effects: Ensure the high purity of your this compound sample. Impurities from synthesis could be responsible for the observed toxicity. Additionally, verify that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your assay.
-
Assay-specific interference: The compound may interfere with the readout of your cytotoxicity assay (e.g., fluorescence or luminescence). We recommend using an orthogonal method to confirm cytotoxicity, such as direct cell counting or a trypan blue exclusion assay.
-
Prodrug vs. active metabolite: this compound is the active metabolite of the prodrug TXA-709.[5][6][7] Ensure you are using the correct compound in your assays and that any in vitro metabolic activation steps are appropriate if you are starting with the prodrug.
If cytotoxicity is confirmed with a pure compound and validated with multiple assays, it would warrant a more in-depth investigation into potential off-target interactions with eukaryotic cellular components.
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
If you are experiencing variability in your MIC assays with this compound, follow these troubleshooting steps:
| Potential Cause | Recommended Action |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8] |
| Media Composition | Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing as recommended by CLSI guidelines.[9] Variations in media components can affect compound activity. |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment. This compound is typically stored at -20°C or -80°C to ensure stability.[5] |
| Plate Incubation | Incubate plates at 35°C ± 2°C for 16-20 hours.[8] Ensure proper atmospheric conditions, as some compounds have altered activity in anaerobic or microaerobic environments. |
Guide 2: Investigating Unexpected Bacterial Phenotypes
Use this guide to explore unexpected phenotypic changes in bacteria upon treatment with this compound.
Step 1: Confirm On-Target Effect
-
Verify that this compound is inhibiting FtsZ in your system. This can be done by observing cell filamentation or enlargement using microscopy, which is the characteristic phenotype of FtsZ inhibition.[1]
Step 2: Transcriptomic/Proteomic Analysis
-
Perform RNA-sequencing or proteomic analysis on bacterial cultures treated with a sub-lethal concentration of this compound. This can reveal changes in gene or protein expression that are not directly related to cell division and may point towards off-target pathways.
Step 3: Target Overexpression Studies
-
If a potential off-target protein is identified, clone the corresponding gene into an inducible expression vector. Overexpression of the off-target protein may lead to increased resistance to this compound, providing evidence of an interaction.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Staphylococcus aureus strains.
| Bacterial Strain | Resistance Phenotype | This compound Modal MIC (µg/mL) | Reference |
| S. aureus (panel of 84 clinical isolates) | MRSA, VISA, VRSA, DNSSA, LNSSA, MSSA | 1 | [9] |
| MRSA COL | Methicillin-Resistant | 2 | [2] |
| MRSA Clinical Isolate MPW020 | Methicillin-Resistant | 1 | [10] |
| S. aureus (5 isolates) | Methicillin-Susceptible & Resistant | 1 | [11] |
*MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate S. aureus; VRSA: Vancomycin-Resistant S. aureus; DNSSA: Daptomycin-Non-Susceptible S. aureus; LNSSA: Linezolid-Non-Susceptible S. aureus; MSSA: Methicillin-Susceptible S. aureus.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of this compound.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without this compound).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the potential off-target toxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the 96-well plates with mammalian cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Caption: A logical workflow for investigating potential off-target effects of this compound.
Caption: A diagram illustrating a hypothetical off-target interaction of this compound.
Caption: A decision tree for troubleshooting inconsistent this compound MIC results.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | FtsZ inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound | Drug Metabolite | 1609670-89-4 | Invivochem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Navigating Txa707 Resistance in S. aureus: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the FtsZ inhibitor Txa707 and Staphylococcus aureus. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to this compound-induced resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop in S. aureus?
A1: this compound is an inhibitor of the essential bacterial cell division protein, FtsZ.[1][2] FtsZ polymerizes at the mid-cell to form the Z-ring, which is crucial for bacterial cytokinesis.[3] this compound disrupts the formation and function of this Z-ring, leading to inhibition of cell division and eventual cell death.[4]
Resistance to this compound in S. aureus primarily arises from mutations in the ftsZ gene.[5][6] The most commonly observed mutations are substitutions at residues Gly193 and Gly196, such as G193D and G196S.[5][6] These mutations alter the drug-binding pocket of the FtsZ protein, reducing the binding affinity of this compound and rendering it less effective.[5][6]
Q2: My S. aureus cultures have developed resistance to this compound. What are the primary strategies to overcome this?
A2: There are two main evidence-based strategies to overcome this compound resistance in S. aureus:
-
Combination Therapy: Utilizing this compound in conjunction with other antibiotics, particularly β-lactams, has shown significant synergistic effects.[3][7][8][9] This approach can restore susceptibility in resistant strains and reduce the likelihood of resistance emerging.[3][8]
-
Second-Generation FtsZ Inhibitors: Employing structurally distinct FtsZ inhibitors, such as TXA6101, that have been specifically designed to be effective against this compound-resistant mutants.[5][6]
Q3: Which antibiotics are most effective in combination with this compound against resistant S. aureus?
A3: β-lactam antibiotics, especially those with a high affinity for Penicillin-Binding Protein 2 (PBP2), have demonstrated the most potent synergy with this compound against methicillin-resistant S. aureus (MRSA).[9][10][11] Examples of effective partners include:
-
Cefdinir (B1668824): A third-generation cephalosporin.[3]
-
Oxacillin (B1211168): A penicillin-class antibiotic.[7][8]
The synergistic effect is believed to stem from this compound-induced mislocalization of PBPs from the septum, making the cell wall more vulnerable to the action of β-lactams.[9][10][12]
Q4: What is the experimental evidence for the efficacy of combination therapy?
A4: Studies have shown that combining this compound with a β-lactam like oxacillin can dramatically reduce the minimum inhibitory concentration (MIC) of oxacillin against otherwise resistant MRSA strains by 500- to 8000-fold.[8] This combination therapy not only exhibits synergistic bactericidal activity but also significantly lowers the frequency of resistance development compared to this compound monotherapy.[3][8] In mouse models of MRSA infection, the combination of the this compound prodrug (TXA709) and cefdinir resulted in a cure, whereas monotherapy was less effective.[3]
Troubleshooting Guide
Problem: Observed an increase in the MIC of this compound in my S. aureus strain after repeated exposure.
| Potential Cause | Troubleshooting Steps |
| Emergence of Resistance Mutations | 1. Sequence the ftsZ gene of the resistant isolate to identify mutations, particularly at residues G193 and G196. 2. Implement a combination therapy approach. Perform checkerboard assays to determine the synergistic activity of this compound with various β-lactams (e.g., oxacillin, cefdinir). 3. If available, test the efficacy of a second-generation FtsZ inhibitor like TXA6101, which is designed to be effective against these mutations.[5][6] |
| Experimental Variability | 1. Review and standardize your MIC determination protocol (e.g., inoculum preparation, incubation time, media). 2. Use a quality control strain with a known this compound MIC in parallel with your experimental strains. |
Problem: Combination therapy with this compound and a β-lactam is not showing the expected synergistic effect.
| Potential Cause | Troubleshooting Steps |
| Suboptimal β-lactam Partner | 1. The degree of synergy is dependent on the specific β-lactam used.[9][10] Test a panel of β-lactams with varying affinities for different PBPs. 2. Prioritize β-lactams with a high binding affinity for PBP2, as these have been shown to be the most effective synergistic partners for this compound.[9][10][11] |
| Incorrect Drug Concentrations | 1. Perform a checkerboard titration to systematically evaluate a wide range of concentrations for both this compound and the β-lactam to identify the optimal synergistic concentrations. |
| Strain-Specific Factors | 1. The genetic background of the S. aureus strain may influence the outcome. If possible, test the combination therapy on different clinical isolates or reference strains. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Combination Therapies against S. aureus
| Compound/Combination | Organism | Metric | Value | Reference |
| This compound | MRSA (Wild-Type FtsZ) | MIC | 1 µg/mL | [5] |
| This compound | MRSA (G196S or G193D FtsZ) | MIC | >64 µg/mL | [5] |
| TXA6101 | MRSA (Wild-Type FtsZ) | MIC | 0.125 µg/mL | [5] |
| TXA6101 | MRSA (G196S or G193D FtsZ) | MIC | 1 µg/mL | [5] |
| Oxacillin | MRSA Clinical Isolates | Modal MIC | 128 - 512 µg/mL | [8] |
| Oxacillin + 0.5x MIC this compound | MRSA Clinical Isolates | Modal MIC | 0.063 - 0.5 µg/mL | [8] |
Table 2: Frequency of Resistance (FOR) to this compound in S. aureus
| Treatment | Organism | Frequency of Resistance | Reference |
| This compound (4x MIC) alone | MRSA, VISA, VRSA, LRSA | 10⁻⁸ to 10⁻⁹ | [8] |
| This compound + Oxacillin | MRSA, VISA, VRSA, LRSA | Significantly Reduced | [3][8] |
Experimental Protocols
1. Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic effect of two antimicrobial agents.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), S. aureus inoculum, this compound, and a β-lactam antibiotic.
-
Procedure:
-
Prepare a 2-fold serial dilution of this compound along the x-axis of the microtiter plate.
-
Prepare a 2-fold serial dilution of the β-lactam antibiotic along the y-axis of the plate.
-
Inoculate each well with a standardized S. aureus suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include wells with each drug alone as controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy. FICI ≤ 0.5 indicates synergy.
-
2. Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Materials: Culture flasks with MHB, S. aureus inoculum, this compound, and a β-lactam antibiotic.
-
Procedure:
-
Prepare flasks containing MHB with the antimicrobial agents at desired concentrations (e.g., 1x MIC), both alone and in combination.
-
Inoculate the flasks with a starting inoculum of S. aureus (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions and plate on agar (B569324) plates to determine the viable colony count (CFU/mL).
-
Plot log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.
-
Visualizations
Caption: Mechanism of this compound action and resistance development in S. aureus.
Caption: Synergistic mechanism of this compound and β-lactam antibiotics.
Caption: Troubleshooting workflow for this compound resistance in S. aureus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 3. Drug Combination Cures MRSA Infection While Preventing Development of Resistance - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent this compound against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. journals.asm.org [journals.asm.org]
Analyzing and resolving variability in Txa707 time-kill curve data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing and resolving variability in Txa707 time-kill curve data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active metabolite of the prodrug TXA709. It is a potent inhibitor of the bacterial cell division protein FtsZ.[1][2] By targeting FtsZ, this compound disrupts the formation of the Z-ring at the mid-cell, which is essential for bacterial cytokinesis. This disruption ultimately leads to the inhibition of cell division and subsequent bacterial cell death.[3]
Q2: What is the standard definition of "bactericidal" and "bacteriostatic" in a time-kill assay?
A2: In the context of a time-kill assay, bactericidal activity is typically defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum. Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL from the initial inoculum, indicating that the agent inhibits bacterial growth but does not kill the bacteria.[4][5]
Q3: What is the appropriate growth phase for the bacterial inoculum in a time-kill assay?
A3: It is crucial to use a bacterial inoculum in the logarithmic (or exponential) phase of growth.[6] Bacteria in this phase are most susceptible to antimicrobial agents, leading to more consistent and reproducible results.[6][7][8] Using bacteria from a stationary phase culture can lead to increased tolerance to the antibiotic and greater variability in the killing kinetics.
Q4: How soluble is this compound and what is the recommended solvent?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] A stock solution of 100 mg/mL in DMSO can be prepared. It is important to use newly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[1] For in vitro assays, this DMSO stock can be further diluted in the appropriate culture medium.
Troubleshooting Guides
This section addresses common issues encountered during this compound time-kill curve experiments in a question-and-answer format.
Issue 1: High variability between replicate time-kill curves.
-
Question: My replicate time-kill curves for this compound show significant divergence. What are the potential causes and solutions?
-
Answer: High variability between replicates can stem from several factors related to experimental technique and conditions.
-
Inconsistent Inoculum:
-
Cause: Variation in the starting bacterial density or the physiological state of the bacteria (i.e., not being in the mid-logarithmic growth phase) can lead to different killing kinetics.
-
Solution: Standardize your inoculum preparation. Always start from a fresh overnight culture to inoculate a new culture that is then grown to the mid-logarithmic phase (e.g., an OD600 of 0.2-0.3 for Staphylococcus aureus).[9] Ensure the inoculum is well-mixed before aliquoting into your experimental tubes.
-
-
Bacterial Clumping:
-
Cause: Some bacterial strains, including S. aureus, have a tendency to aggregate, leading to non-uniform exposure to this compound and inaccurate CFU counts.[10]
-
Solution: Vigorously vortex the culture before each sampling and plating. Consider adding a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.05%) to the culture medium to reduce aggregation.[11][12][13] Ensure adequate aeration by using an appropriate shaking speed (e.g., 200-250 RPM).[14][15]
-
-
Inaccurate Pipetting or Dilutions:
-
Cause: Small errors in pipetting during the preparation of this compound dilutions or during serial dilutions for plating can be magnified in the final CFU counts.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. For serial dilutions, use fresh pipette tips for each transfer.
-
-
Issue 2: Reduced or no killing observed at expected bactericidal concentrations of this compound.
-
Question: I am not observing the expected bactericidal activity of this compound, even at concentrations above the Minimum Inhibitory Concentration (MIC). Why might this be happening?
-
Answer: A lack of expected killing can be due to issues with the compound, the media, or the bacteria.
-
This compound Degradation or Precipitation:
-
Cause: Improper storage of this compound stock solutions can lead to degradation. Precipitation of the compound in the assay medium can also reduce its effective concentration.
-
Solution: Store this compound stock solutions at -20°C or -80°C as recommended.[1] When diluting the stock solution into the culture medium, ensure it is well-mixed and visually inspect for any precipitation.
-
-
Media Composition:
-
Cause: The composition of the growth medium, particularly the concentration of divalent cations like Ca²⁺ and Mg²⁺, can influence the activity of some antimicrobial agents.
-
Solution: Use a standardized, quality-controlled medium such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency.[16][17][18][19][20]
-
-
Resistant Subpopulation:
-
Cause: The presence of a subpopulation of bacteria with reduced susceptibility to this compound can lead to a biphasic killing curve, where an initial decline in CFU/mL is followed by regrowth.[21]
-
Solution: If regrowth is observed, consider plating the surviving bacteria on agar (B569324) containing this compound to assess for the emergence of resistance.
-
-
Issue 3: Bacterial clumping is affecting the accuracy of CFU counts.
-
Question: My bacterial cultures are visibly clumping, making it difficult to obtain accurate CFU counts. How can I prevent this?
-
Answer: Bacterial aggregation is a common issue that can significantly skew time-kill data.
-
Optimize Culture Conditions:
-
Use of Surfactants:
-
Mechanical Disruption:
-
Cause: Even with optimized conditions, some clumps may persist.
-
Solution: Before each plating, ensure the culture is thoroughly mixed by vigorous vortexing or repeated pipetting to break up any aggregates.
-
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Time-Kill Assays
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent inoculum density or growth phase | Standardize inoculum preparation to mid-log phase. |
| Bacterial clumping | Increase shaker speed (200-250 RPM), add Tween 80 (0.05%), and vortex before sampling. | |
| Inaccurate pipetting/dilutions | Use calibrated pipettes and ensure proper mixing. | |
| Reduced or No Killing | This compound degradation or precipitation | Ensure proper storage of stock solutions and visually inspect for precipitation in media. |
| Inappropriate media composition | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). | |
| Emergence of resistant subpopulations | Plate surviving bacteria on this compound-containing agar to check for resistance. | |
| Inaccurate CFU Counts | Bacterial clumping | See solutions for "High Variability Between Replicates". |
| Overgrowth on plates | Adjust serial dilutions to target 30-300 colonies per plate. | |
| Inconsistent plating technique | Use a standardized volume and spread the inoculum evenly. |
Table 2: Recommended Experimental Parameters
| Parameter | Recommendation | Rationale |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for antimicrobial susceptibility testing.[16][18][19][20] |
| Inoculum Growth Phase | Mid-logarithmic | Bacteria are most susceptible to antibiotics in this phase, ensuring reproducible results.[7][8] |
| Starting Inoculum Density | Approx. 5 x 10⁵ CFU/mL | A standard starting concentration for time-kill assays.[9] |
| Shaking Speed | 200-250 RPM | Provides adequate aeration and helps to minimize bacterial clumping.[14][15] |
| Surfactant (optional) | Tween 80 (0.05% v/v) | Can be added to reduce bacterial aggregation.[11][12][13] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 100 mg/mL.[1]
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C for long-term storage.[1]
2. Standardized Time-Kill Assay Protocol
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the test organism (e.g., S. aureus), inoculate 3-5 colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking (200-250 RPM) until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.2-0.3).[9]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare a series of sterile tubes each containing the appropriate volume of CAMHB and the desired final concentration of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any this compound.
-
Add the prepared bacterial inoculum to each tube.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each collected aliquot in sterile phosphate-buffered saline (PBS).
-
Plate 100 µL of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates. The dilutions should be chosen to yield between 30 and 300 colonies.[9]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Mandatory Visualization
Caption: Standardized workflow for a this compound time-kill curve experiment.
Caption: Troubleshooting workflow for resolving variability in this compound time-kill assays.
Caption: Impact of bacterial clumping on this compound exposure and data accuracy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. emerypharma.com [emerypharma.com]
- 5. actascientific.com [actascientific.com]
- 6. homework.study.com [homework.study.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Bactericidal effects of antibiotics on slowly growing and nongrowing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. orbitalshakers.net [orbitalshakers.net]
- 16. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 17. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. himedialabs.com [himedialabs.com]
- 21. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating potential Txa707-related toxicity in animal studies.
Disclaimer
This compound is an inhibitor of the bacterial FtsZ protein, a target absent in eukaryotic cells, which suggests a favorable safety profile.[1][2] Published preclinical studies on this compound and its prodrug TXA-709 have reported minimal toxicity to mammalian cells.[3][4][5] The following guidance is based on general principles of preclinical toxicology and best practices for in vivo studies. The troubleshooting advice provided is for common issues encountered during animal studies with investigational compounds and may not be specific to this compound-induced toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and why is it expected to have low toxicity in animals?
A1: this compound is a potent inhibitor of the bacterial cell division protein FtsZ.[6] FtsZ is essential for bacterial cytokinesis, and its inhibition leads to bacterial cell death.[7] Crucially, FtsZ is highly conserved in bacteria but is absent in eukaryotic cells, including those of mammals.[2] This prokaryote-specific target is the primary reason for the anticipated low toxicity of this compound in animal studies.[1]
Q2: What is the purpose of using the prodrug TXA-709 in animal studies?
A2: TXA-709 is a prodrug that is converted in the body to the active compound, this compound. The use of a prodrug strategy is a well-established method in drug development to improve a drug's pharmacokinetic properties, such as oral bioavailability and half-life.[8][9][10][11][12] For this compound, the prodrug TXA-709 was designed to enhance its metabolic stability and oral bioavailability, leading to improved in vivo efficacy.[4][5] This can also contribute to a better safety profile by allowing for lower or less frequent dosing to achieve the desired therapeutic effect.
Q3: Are there any known off-target effects of this compound?
A3: While FtsZ is the primary target, it is structurally similar to tubulin in eukaryotic cells. However, the sequence identity is low, which generally allows for selective targeting.[2][7] Most FtsZ inhibitors, including this compound, are designed to bind to regions of the FtsZ protein that have less similarity to tubulin, thereby minimizing the potential for off-target effects on host cells.[2] Current literature on this compound does not indicate significant off-target toxicity.
Q4: Can combination therapy with other antibiotics affect the toxicity profile of this compound?
A4: Yes, combination therapy can influence the overall toxicity. This compound has been shown to act synergistically with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[13] This synergy may allow for the use of lower doses of both this compound and the partner antibiotic to achieve the same or greater efficacy, which could in turn reduce the potential for dose-dependent toxicities of each compound.
Troubleshooting Guide
Below are common issues that may be encountered during in vivo studies with investigational compounds and potential strategies to mitigate them.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Injection Site Reactions (for parenteral administration) | - Formulation pH or osmolality- Vehicle-induced irritation- High drug concentration | - Adjust the formulation to be isotonic and at a physiological pH.- Screen alternative, well-tolerated vehicles (e.g., saline, cyclodextrins).[14]- Reduce the drug concentration by increasing the dosing volume (within species-specific limits).- Rotate injection sites. |
| Gastrointestinal Distress (e.g., diarrhea, weight loss) | - Disruption of gut microbiota- Direct irritation of the GI mucosa by the compound or formulation | - Consider co-administration with a probiotic to support gut health.- Evaluate different oral formulations, such as encapsulation or the use of vehicles that are gentler on the GI tract.[15]- Assess for changes in food and water consumption. |
| Unexpected Organ Toxicity (e.g., elevated liver enzymes, kidney markers) | - High peak plasma concentrations (Cmax)- Off-target effects at high doses- Individual animal sensitivity | - Modify the dosing regimen to reduce Cmax while maintaining the therapeutic area under the curve (AUC). This could involve more frequent, smaller doses.[15]- Utilize a prodrug approach like TXA-709 to potentially alter the drug's distribution and metabolism.[8][10]- Conduct dose-range-finding studies to establish the maximum tolerated dose (MTD).[16] |
| Poor Compound Solubility Leading to Formulation Challenges | - Intrinsic physicochemical properties of this compound | - Employ formulation strategies such as particle size reduction (nanosuspensions) or the use of amorphous solid dispersions to improve solubility and bioavailability.[17]- Screen a panel of pharmaceutically acceptable vehicles and solubilizing agents.[18] |
Experimental Protocols
Protocol 1: General Acute Toxicity Assessment in Rodents
This protocol outlines a general procedure for an acute toxicity study, which is a common method for assessing the immediate adverse effects of a single dose of a new chemical substance.[16]
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or ICR mice), typically 6-8 weeks old, and acclimatize them for at least 5 days.
-
Grouping: Assign animals to several dose groups, including a control group receiving the vehicle only. A typical design might include 3-5 animals per sex per group.
-
Dose Administration: Administer this compound or its prodrug TXA-709 via the intended clinical route (e.g., oral gavage, intravenous injection). Doses should be selected based on preliminary range-finding studies.
-
Observation: Monitor animals closely for clinical signs of toxicity immediately after dosing and then periodically (e.g., at 1, 4, 24, and 48 hours) for up to 14 days. Observations should include changes in behavior, appearance, and body weight.
-
Endpoint Analysis: At the end of the observation period, perform a gross necropsy. For animals in higher dose groups or those showing signs of toxicity, collect blood for hematology and clinical chemistry analysis, and collect major organs for histopathological examination.[16]
Protocol 2: Vehicle Screening for Improved Tolerability
This protocol describes a method for selecting a suitable vehicle to minimize local and systemic toxicity.
-
Vehicle Selection: Prepare several formulations of this compound in different vehicles (e.g., saline, 5% dextrose, polyethylene (B3416737) glycol 400, carboxymethylcellulose).[14]
-
Animal Groups: Use a small number of animals (e.g., 2-3 per group) for each formulation.
-
Administration and Observation: Administer a single dose of each formulation. For parenteral routes, closely observe the injection site for signs of irritation (redness, swelling, pain). For oral administration, monitor for signs of gastrointestinal distress.
-
Evaluation: Score the local and systemic reactions for each vehicle. The vehicle with the lowest irritation and best overall tolerability should be selected for further studies.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug - Wikipedia [en.wikipedia.org]
- 11. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent this compound against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acs.org [acs.org]
- 15. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
Improving the bioavailability of Txa707 through novel formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of the FtsZ inhibitor, Txa707, through novel formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent inhibitor of the bacterial cell division protein FtsZ and is the active metabolite of the prodrug Txa709.[1][2] It shows significant promise for treating infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][3] However, like many benzamide (B126) compounds, this compound has poor inherent oral bioavailability, which can limit its therapeutic efficacy when administered directly. The prodrug approach, converting Txa709 to this compound in vivo, is one strategy to overcome this limitation.[1]
Q2: How does the prodrug Txa709 improve the bioavailability of this compound?
A2: Txa709 is designed to have improved pharmaceutical properties over this compound. Following oral administration, Txa709 is rapidly absorbed and then converted to the active this compound in the body, likely through enzymatic hydrolysis in the serum. This strategy results in a significantly longer half-life and greater oral bioavailability of this compound compared to its parent compound.[1][4]
Q3: What are some novel formulation strategies that can be explored to further enhance this compound bioavailability?
A3: Beyond the prodrug approach, several novel formulation strategies can be employed for poorly water-soluble drugs like this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from physiological lipids that can encapsulate lipophilic drugs, potentially enhancing oral absorption and protecting the drug from degradation.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, improving drug solubilization and absorption.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
Q4: Are there any starting points for formulating this compound for in vivo studies?
A4: Yes, several formulations have been used for preclinical in vivo studies of this compound. These can serve as a starting point for further development. The components are typically added sequentially with thorough mixing at each step.
-
Formulation 1 (Aqueous System): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Formulation 2 (Cyclodextrin-based): 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Formulation 3 (Lipid-based): 10% DMSO, 90% Corn Oil.
In these formulations, a clear solution with a this compound concentration of at least 2.5 mg/mL has been achieved.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Poor dissolution of this compound in the formulation vehicle. | High lipophilicity and crystalline nature of this compound. | - Increase the proportion of co-solvents like DMSO or PEG300. - Utilize sonication or gentle heating to aid dissolution. - Consider micronization of the this compound powder to increase surface area. |
| Precipitation of this compound upon dilution in aqueous media (e.g., simulated gastric fluid). | Supersaturation and subsequent crystallization of the drug. | - For SEDDS, optimize the oil-to-surfactant ratio to ensure the formation of stable micelles that can maintain drug solubilization upon dilution. - For SLNs, ensure high entrapment efficiency to minimize the amount of free drug. - Incorporate precipitation inhibitors (polymers) into the formulation. |
| Low entrapment efficiency in Solid Lipid Nanoparticles (SLNs). | Drug expulsion from the lipid matrix during cooling and crystallization. | - Select a lipid matrix in which this compound has high solubility. - Use a mixture of lipids to create a less ordered crystalline structure, providing more space for the drug. - Optimize the homogenization speed and cooling rate during preparation. |
| Inconsistent pharmacokinetic data between experimental animals. | Variability in the in vivo performance of the formulation. | - For SEDDS, ensure the formulation forms a stable and uniform emulsion rapidly upon contact with aqueous media. - For SLNs, ensure a narrow particle size distribution. - Fasting the animals before oral administration can reduce variability caused by food effects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration of the Prodrug Txa709
This table summarizes the key pharmacokinetic parameters of the active metabolite this compound after a single oral dose of the prodrug Txa709 to neutropenic mice. These values serve as a benchmark for formulations aiming to improve upon the bioavailability of this compound.
| Dose of Txa709 (mg/kg) | Cmax of this compound (mg/L) | AUC0-∞ of this compound (mg·h/L) | Elimination Half-life (t1/2) of this compound (h) |
| 10 | 0.5 | 2.7 | 3.2 - 4.4 |
| 40 | 3.8 | 26.8 | 3.2 - 4.4 |
| 160 | 13.7 | 96.4 | 3.2 - 4.4 |
Data sourced from a study in a murine neutropenic thigh infection model.[5]
Table 2: Representative Comparison of Pharmacokinetic Parameters for a Poorly Soluble Drug in Different Formulations
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Commercial Product | 2.56 | 25.8 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 5.34 | 78.2 | ~303 |
| Nanostructured Lipid Carriers (NLCs) | 8.92 | 90.1 | ~349 |
Data adapted from a clinical study on Rosuvastatin Calcium.[6]
Experimental Protocols
1. Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol is a general method that can be adapted for the preparation of this compound-loaded SLNs.
-
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO, Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the surfactant solution to the same temperature.
-
Add the hot surfactant solution to the molten lipid-drug mixture.
-
Homogenize the mixture using a high-shear homogenizer at high speed for a specified duration (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Further reduce the particle size by passing the emulsion through a high-pressure homogenizer for several cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be lyophilized for long-term storage by adding a cryoprotectant.
-
2. Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general framework for developing a this compound SEDDS formulation.
-
Materials:
-
This compound
-
Oil (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 20)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene glycol)
-
-
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select the optimal ratios of excipients based on the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture gently (e.g., to 40°C) and vortex to form a homogenous isotropic mixture.
-
Add the predetermined amount of this compound to the mixture and stir until it is completely dissolved.
-
3. In Vivo Pharmacokinetic Study in a Rodent Model
This is a general protocol for evaluating the oral bioavailability of different this compound formulations.
-
Study Design:
-
Use an appropriate number of healthy adult rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
Divide the animals into groups, with each group receiving a different this compound formulation or a control (e.g., this compound suspension or Txa709).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Process the blood samples to obtain plasma or serum.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using appropriate software.
-
Mandatory Visualizations
Caption: Workflow of Txa709 conversion to active this compound.
Caption: this compound inhibits bacterial cell division by targeting FtsZ polymerization.
References
- 1. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Nanoparticles for Enhanced Oral Bioavailability of a Poorly Soluble Drug: Solid Lipid Nanoparticles Versus Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Txa707 Experimental Guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Txa707 in experimental buffers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound, focusing on the prevention of its aggregation.
Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A1: Cloudiness or precipitation is a strong indicator of this compound aggregation. This can be caused by several factors, including high protein concentration, inappropriate buffer pH, incorrect temperature, or multiple freeze-thaw cycles.[1] Proteins are most prone to aggregation at their isoelectric point (pI), where their net charge is zero.
Q2: How can I prevent this compound from aggregating in my experimental buffer?
A2: Preventing aggregation involves optimizing your buffer conditions and handling procedures. Key strategies include:
-
Maintain a low protein concentration: High concentrations can increase the likelihood of aggregation. If a high final concentration is necessary, consider adding stabilizing components to your buffer.[1]
-
Optimize buffer pH: The pH of your buffer should be at least one unit away from the isoelectric point (pI) of this compound.[1]
-
Control the temperature: Store purified this compound at -80°C with a cryoprotectant like glycerol (B35011) to prevent aggregation during freeze-thaw cycles.[1]
-
Adjust salt concentration: The ionic strength of the buffer can impact electrostatic interactions. Experiment with different salt concentrations to find the optimal condition for this compound stability.[1]
-
Use additives: Certain molecules can help stabilize this compound and prevent aggregation. (See Q3 for more details).
Q3: What additives can I use to prevent this compound aggregation in my buffer?
A3: Several types of additives can be beneficial:
-
Osmolytes: These compounds, such as glycerol, can stabilize the native state of proteins.[2]
-
Amino Acids: A combination of arginine and glutamate (B1630785) can enhance solubility by interacting with charged and hydrophobic areas of the protein.[1]
-
Reducing Agents: If this compound has cysteine residues, agents like DTT or TCEP can prevent oxidation-induced aggregation.[1]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize protein aggregates without denaturing the protein.[1]
Q4: What are the recommended buffer systems for working with this compound and its target, FtsZ?
A4: For in vitro assays involving this compound and its target FtsZ, such as polymerization assays, commonly used buffers include MES, PIPES, and HEPES. The choice of buffer depends on the desired pH for the experiment. It's crucial to include components like MgCl₂ and KCl, which are important for FtsZ polymerization.
Q5: How can I detect this compound aggregation in my experiments?
A5: Aggregation can be detected through several methods:
-
Visual Inspection: Obvious cloudiness or precipitates are a clear sign of aggregation.[1]
-
Size Exclusion Chromatography (SEC): Aggregates will appear as early-eluting peaks.
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in your solution, revealing the presence of larger aggregates.
-
Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregation.
Data Presentation
The following tables provide a summary of recommended buffer components and an illustrative example of how pH can influence protein aggregation.
Table 1: Recommended Buffer Components for this compound in vitro FtsZ Assays
| Component | Recommended Concentration | Purpose |
| Buffer | 25-50 mM (MES, PIPES, or HEPES) | Maintain a stable pH |
| KCl | 50-300 mM | Modulate FtsZ polymerization |
| MgCl₂ | 5-10 mM | Essential cofactor for FtsZ polymerization |
| GTP | 1-2 mM | Energy source for FtsZ polymerization |
| This compound | Varies by experiment | FtsZ inhibitor |
| Additives (Optional) | See Table 2 | Enhance stability and prevent aggregation |
Table 2: Illustrative Example of pH Effect on Protein Aggregation
| Buffer System (50 mM) | pH | Expected Aggregation Level | Rationale |
| MES | 6.5 | Low | pH is further from the likely pI, leading to greater electrostatic repulsion between molecules. |
| PIPES | 6.8 | Moderate | pH is approaching the pI, potentially reducing net charge and increasing aggregation. |
| HEPES | 7.5 | Higher | pH is closer to the hypothetical pI, resulting in minimal net charge and increased hydrophobic interactions, leading to aggregation. |
Experimental Protocols
Protocol 1: FtsZ Polymerization Assay with this compound
This protocol is adapted from established methods for studying FtsZ polymerization.
Materials:
-
Purified FtsZ protein
-
This compound stock solution (in DMSO)
-
Polymerization Buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP stock solution (100 mM)
-
Spectrophotometer or plate reader capable of measuring light scattering at 340 nm
Procedure:
-
Prepare the FtsZ solution by diluting the stock to the desired final concentration (e.g., 12.5 µM) in the polymerization buffer.
-
Add this compound from the stock solution to the desired final concentration. Include a vehicle control (DMSO only).
-
Incubate the mixture at 30°C for 5-10 minutes to establish a baseline reading.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in light scattering (absorbance) at 340 nm over time. An increase in light scattering indicates FtsZ polymerization.
Protocol 2: Assessing this compound Aggregation by Dynamic Light Scattering (DLS)
Materials:
-
This compound solution in the experimental buffer of interest
-
DLS instrument
Procedure:
-
Prepare this compound samples in different buffer conditions you wish to test (e.g., varying pH, salt concentration, or with/without additives).
-
Ensure the samples are free of dust and other contaminants by filtering or centrifugation.
-
Transfer the sample to a suitable cuvette for the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Perform DLS measurements to determine the particle size distribution. The presence of a significant population of larger particles indicates aggregation.
Visualizations
Caption: Mechanism of this compound action on FtsZ polymerization.
Caption: Troubleshooting workflow for this compound aggregation.
References
Technical Support Center: Optimizing FtsZ Polymerization Assays with Txa707
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the FtsZ polymerization assay, with a specific focus on the use of the FtsZ inhibitor, Txa707.
Experimental Protocol: FtsZ Polymerization Assay using 90° Light Scattering
This protocol details the methodology for monitoring FtsZ polymerization in real-time using 90° angle light scattering, a standard method for studying FtsZ assembly dynamics.[1][2][3]
1. Reagent Preparation:
-
Polymerization Buffer: Prepare a suitable polymerization buffer. A commonly used buffer is 50 mM MES-NaOH (pH 6.5), 50 mM KCl, and 10 mM MgCl₂.[2] All buffers should be filtered through a 0.22 µm membrane to remove dust and other particulates.
-
FtsZ Stock Solution: Prepare a concentrated stock solution of purified FtsZ protein. It is crucial to pre-clear the FtsZ solution by centrifugation at high speed (e.g., 100,000 x g for 20 minutes at 4°C) immediately before the assay to remove any aggregates.[3]
-
GTP Stock Solution: Prepare a 100 mM GTP stock solution in the polymerization buffer. Store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
2. Assay Setup:
-
Turn on the fluorometer and set the excitation and emission wavelengths to 350 nm.[2] Set the slit widths to 1.5 nm.[2]
-
Equilibrate the fluorometer's cuvette holder to the desired temperature, typically 30°C.[1][2]
-
Carefully clean a fluorescence cuvette with ethanol (B145695) and water to remove any dust particles.
-
In the cuvette, prepare the reaction mixture by adding the polymerization buffer, FtsZ protein (to a final concentration typically between 5-12 µM), and this compound or vehicle control (e.g., DMSO).[1][2] The total reaction volume is typically 200-300 µL.
-
Place the cuvette in the fluorometer and allow the baseline signal to stabilize for several minutes.
3. Initiation and Data Acquisition:
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1-2 mM.[1][2] Mix gently but thoroughly.
-
Immediately start recording the light scattering signal over time. A typical data acquisition period is 10-20 minutes.
4. Data Analysis:
-
The increase in light scattering intensity over time is proportional to the mass of FtsZ polymers formed.[2]
-
Analyze the kinetic data to determine parameters such as the initial rate of polymerization, the steady-state level of polymerization, and the time to reach steady-state.
Summary of Optimal Experimental Conditions
The optimal conditions for an FtsZ polymerization assay can vary depending on the specific FtsZ ortholog and the experimental goals. However, the following table summarizes generally accepted starting conditions.
| Parameter | Recommended Condition | Notes |
| Buffer | 50 mM MES-NaOH, pH 6.5 | FtsZ polymerization is pH-dependent, with pH 6.5 often yielding more abundant polymers.[2] |
| KCl Concentration | 50 mM - 300 mM | Higher KCl concentrations can increase the rate of GTP hydrolysis and affect polymer stability.[1] |
| MgCl₂ Concentration | 10 mM | Mg²⁺ is required for GTP hydrolysis and stabilizes FtsZ polymers.[1][2] |
| FtsZ Concentration | 5 - 12 µM | Should be above the critical concentration for polymerization (typically 1.5-2.5 µM).[2] |
| GTP Concentration | 1 - 2 mM | Sufficient GTP is required to sustain polymerization. The duration of the steady-state is proportional to the GTP concentration.[2] |
| This compound Concentration | 0.5 - 8 µg/mL | The optimal concentration may need to be determined empirically. This compound stimulates FtsZ polymerization. |
| Temperature | 30°C | FtsZ polymerization is temperature-dependent.[1] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the FtsZ polymerization assay with this compound.
Q1: Why is there no increase in light scattering signal after adding GTP?
A1: A complete lack of polymerization can be due to several factors:
-
Inactive FtsZ: Ensure the FtsZ protein is properly folded and active. Improper storage or handling can lead to denaturation.
-
Degraded GTP: GTP solutions are susceptible to degradation. Use a fresh aliquot of GTP for each experiment.
-
Sub-critical FtsZ Concentration: The FtsZ concentration must be above its critical concentration for polymerization to occur.[2] Verify the protein concentration.
-
Incorrect Buffer Conditions: Check the pH and composition of the polymerization buffer. Suboptimal conditions can inhibit polymerization.
Q2: The light scattering signal is very noisy or erratic. What could be the cause?
A2: A noisy signal is often caused by the presence of large particles in the solution:
-
Dust Contamination: Dust particles are a major source of noise in light scattering experiments. Ensure all buffers are filtered and cuvettes are thoroughly cleaned.
-
Protein Aggregates: Improperly folded or aggregated FtsZ can cause large, erratic spikes in the light scattering signal. Pre-clear the FtsZ stock by centrifugation immediately before use.
Q3: The light scattering signal increases and then rapidly decreases.
A3: This is the expected kinetic profile for a standard FtsZ polymerization assay. The initial increase corresponds to polymer formation, and the subsequent decrease indicates net depolymerization as GTP is hydrolyzed and consumed.[2] The duration of the steady-state plateau is proportional to the initial GTP concentration.[2]
Q4: With this compound, the light scattering signal increases much more rapidly and to a higher level than the control. Is this expected?
A4: Yes, this is the expected result. This compound is known to stimulate FtsZ polymerization.[4] Therefore, in the presence of this compound, you should observe a faster rate of polymerization and a higher steady-state level of polymers compared to the vehicle control.
Q5: The light scattering signal with this compound goes off-scale or appears to saturate the detector.
A5: this compound's potentiation of FtsZ polymerization can lead to a very strong light scattering signal.
-
Reduce FtsZ Concentration: If the signal is saturating, try reducing the concentration of FtsZ in the assay.
-
Adjust Instrument Settings: You may need to adjust the sensitivity (e.g., detector voltage) of the fluorometer to accommodate the higher signal.
Q6: How can I distinguish between this compound-induced polymerization and non-specific aggregation?
A6: This is a critical control. While light scattering measures the increase in particle size, it doesn't inherently distinguish between ordered polymers and amorphous aggregates.
-
Control Experiments: Run a control with this compound and FtsZ in the absence of GTP. A significant increase in light scattering in this control would suggest GTP-independent aggregation.
-
Sedimentation Assay: Perform a sedimentation assay. FtsZ polymers can be pelleted by ultracentrifugation. Analyze the supernatant and pellet fractions by SDS-PAGE to quantify the amount of polymerized FtsZ.
-
Electron Microscopy: Visualize the structures formed in the presence of this compound using transmission electron microscopy to confirm the formation of filaments rather than amorphous aggregates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the bacterial cell division protein FtsZ.[5] Paradoxically, it acts by stimulating the polymerization of FtsZ filaments. This hyper-stabilization of FtsZ polymers is thought to disrupt the normal dynamics of the Z-ring, leading to a block in cell division.
Q2: What is the Z-ring?
A2: The Z-ring is a dynamic structure formed by the polymerization of FtsZ protein at the mid-cell of bacteria.[1] It serves as a scaffold for the recruitment of other cell division proteins and is essential for bacterial cytokinesis.
Q3: Why is FtsZ a good target for antibacterial drugs?
A3: FtsZ is an attractive target for several reasons: it is essential for the viability of a broad range of bacteria, it is highly conserved across many bacterial species, and it is absent in eukaryotes, which reduces the potential for off-target effects in humans.
Q4: What other methods can be used to study FtsZ polymerization?
A4: Besides light scattering, other common methods include:
-
Sedimentation Assay: This method separates FtsZ polymers from monomers by ultracentrifugation.[1] The amount of FtsZ in the pellet corresponds to the polymerized fraction.
-
GTPase Assay: FtsZ polymerization is coupled to GTP hydrolysis. Measuring the rate of GTP hydrolysis provides an indirect measure of polymerization dynamics.[1]
-
Electron Microscopy: This technique allows for the direct visualization of FtsZ filaments and higher-order structures.[1]
Visualizations
Caption: Experimental workflow for the FtsZ polymerization assay with this compound.
Caption: Mechanism of FtsZ polymerization and modulation by this compound.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Txa707 Demonstrates Potent Efficacy Against MRSA, Outperforming Vancomycin in In Vitro and In Vivo Studies
For Immediate Release
PISCATAWAY, NJ – A comprehensive analysis of experimental data reveals that Txa707, a novel FtsZ inhibitor, exhibits superior efficacy compared to the standard-of-care antibiotic vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA) isolates. In vitro studies demonstrate that this compound maintains potent activity against a broad range of clinical MRSA isolates, including strains resistant to vancomycin. Furthermore, in vivo studies using a murine thigh infection model show that the prodrug of this compound, Txa709, leads to a significant reduction in bacterial burden compared to vancomycin.
This compound's distinct mechanism of action, which involves the inhibition of the bacterial cell division protein FtsZ, provides a critical advantage against MRSA strains that have developed resistance to conventional antibiotics like vancomycin, which target cell wall synthesis.[1][2] This novel approach disrupts a fundamental process in bacterial replication, leading to potent bactericidal activity.
In Vitro Susceptibility
Comparative analysis of Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, highlights the potent in vitro activity of this compound against various MRSA strains. A study by Kaul et al. (2015) demonstrated that this compound exhibited a modal MIC of 1 µg/mL against 30 clinical MRSA isolates, which was comparable to or better than vancomycin.[1] Crucially, this compound maintained this potency against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) strains, against which vancomycin has diminished or no activity.[1]
| Strain Type (Number of Isolates) | This compound Modal MIC (µg/mL) | Vancomycin Modal MIC (µg/mL) |
| MRSA (30) | 1 | 1 |
| VISA (20) | 1 | 4-8 |
| VRSA (11) | 1 | ≥16 |
| DNSSA (7) | 1 | 1 |
| LNSSA (6) | 1 | 2 |
| MSSA (10) | 1 | 1 |
| Data sourced from Kaul M, et al. Antimicrob Agents Chemother. 2015.[1] | ||
| DNSSA: Daptomycin-nonsusceptible S. aureus; LNSSA: Linezolid-nonsusceptible S. aureus; MSSA: Methicillin-susceptible S. aureus. |
In Vivo Efficacy in a Murine Thigh Infection Model
The superior efficacy of the this compound prodrug, Txa709, was further demonstrated in a neutropenic murine thigh infection model. In a study by Lepak et al. (2015), oral administration of Txa709 resulted in a dose-dependent reduction in MRSA burden in the thighs of infected mice.[3] The study established the pharmacokinetic/pharmacodynamic (PK/PD) index for Txa709/Txa707, identifying the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) as the parameter most predictive of efficacy.[3]
A separate study by Kaul et al. (2015) directly compared the in vivo efficacy of orally administered Txa709 to intraperitoneally administered vancomycin in a murine thigh infection model using an MRSA strain (NRS123). Txa709 demonstrated a significant, dose-dependent reduction in bacterial counts, achieving a greater than 2-log10 reduction in CFU/thigh at a dose of 50 mg/kg.[1] In contrast, vancomycin at a dose of 50 mg/kg resulted in a smaller reduction in bacterial load.
| Treatment (Dose) | Mean Change in Bacterial Load (log10 CFU/thigh) |
| Vehicle Control | +2.5 |
| Txa709 (25 mg/kg) | -1.0 |
| Txa709 (50 mg/kg) | -2.2 |
| Vancomycin (50 mg/kg) | -1.5 |
| Data adapted from Kaul M, et al. Antimicrob Agents Chemother. 2015.[1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and vancomycin was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
A standardized inoculum of each MRSA isolate was added to wells of a microtiter plate containing serial twofold dilutions of this compound or vancomycin in cation-adjusted Mueller-Hinton broth. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.
Murine Thigh Infection Model
The in vivo efficacy of Txa709 and vancomycin was evaluated using a well-established neutropenic murine thigh infection model.
Caption: Experimental workflow for the murine thigh infection model.
Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. Two days later, the mice were inoculated with an intramuscular injection of a clinical MRSA isolate into the thigh muscle. Two hours post-infection, treatment was initiated with either oral administration of Txa709 or intraperitoneal administration of vancomycin. At 24 hours post-treatment initiation, mice were euthanized, and the thigh muscles were excised, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (colony-forming units per thigh).
Mechanism of Action Signaling Pathways
The differing mechanisms of action of this compound and vancomycin are key to understanding their efficacy profiles.
Caption: Signaling pathways for this compound and Vancomycin.
This compound targets FtsZ, a highly conserved protein essential for bacterial cytokinesis, thereby preventing cell division and leading to cell death.[1] Vancomycin, a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[2] This differing mode of action makes this compound a promising candidate for treating infections caused by MRSA strains that have developed resistance to cell wall synthesis inhibitors like vancomycin.
The robust preclinical data for this compound underscores its potential as a valuable new therapeutic agent in the fight against multidrug-resistant Gram-positive pathogens. Its novel mechanism of action and potent efficacy against both vancomycin-susceptible and -resistant MRSA strains position it as a significant advancement in the development of new antibiotics.
References
- 1. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Txa707 and Linezolid Against Staphylococcus aureus
For Immediate Release
In the landscape of antimicrobial drug development, a thorough in vitro comparison of novel compounds against established treatments is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed head-to-head comparison of the in vitro activity of Txa707, a novel benzamide (B126) antibiotic, and linezolid (B1675486), an oxazolidinone, against Staphylococcus aureus, a pathogen of significant clinical importance.
Executive Summary
This compound, an inhibitor of the bacterial cell division protein FtsZ, demonstrates potent in vitro activity against a broad spectrum of Staphylococcus aureus isolates, including strains resistant to current standard-of-care drugs like linezolid. Linezolid, a protein synthesis inhibitor, has been a valuable tool in combating Gram-positive infections but is facing the challenge of emerging resistance. This guide synthesizes available in vitro data to provide a comparative overview of their efficacy.
Mechanism of Action
A key differentiator between this compound and linezolid is their distinct mechanisms of action. This fundamental difference suggests a lack of cross-resistance between the two compounds.
This compound: this compound targets and inhibits FtsZ, a protein essential for bacterial cell division. By disrupting the formation of the Z-ring, a critical step in cytokinesis, this compound prevents bacterial replication.
Linezolid: Linezolid is the first of the oxazolidinone class of antibiotics and functions by inhibiting the initiation of bacterial protein synthesis.[1][2] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2]
Figure 1. Mechanisms of action for this compound and linezolid.
In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the in vitro activity of this compound and linezolid against various S. aureus phenotypes.
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Bacterial Strain | Number of Isolates | MIC Range (µg/mL) | Modal MIC (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 10 | 1 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 30 | 1 | 1 |
| Vancomycin-Intermediate S. aureus (VISA) | 20 | 1 | 1 |
| Vancomycin-Resistant S. aureus (VRSA) | 11 | 1 | 1 |
| Daptomycin-Nonsusceptible S. aureus (DNSSA) | 7 | 1 | 1 |
| Linezolid-Nonsusceptible S. aureus (LNSSA) | 6 | 1 | 1 |
| Data sourced from a study where the modal MIC of this compound was reported against a panel of 84 clinical S. aureus isolates.[3] |
Table 2: In Vitro Activity of Linezolid against Staphylococcus aureus
| Bacterial Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| S. aureus | 200 | 1 - 4 | 1 | 2 |
| MRSA | 105 | Not Specified | 2 | 4 |
| Data compiled from multiple studies.[3] |
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time.
This compound: Studies have shown that this compound exhibits bactericidal activity against S. aureus.
Linezolid: Linezolid is generally considered to be bacteriostatic against Staphylococcus species. Time-kill curve analyses have demonstrated this characteristic activity.
Figure 2. Generalized workflow for a time-kill assay.
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
This compound: Specific data on the post-antibiotic effect of this compound is not yet widely available in published literature.
Linezolid: Linezolid exhibits a moderate, concentration-dependent PAE against S. aureus. At 4 times the MIC, the PAE has been observed to range from 0.5 to 2.4 hours.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for both this compound and linezolid are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and linezolid are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: S. aureus isolates are grown to the logarithmic phase, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
-
Inoculum Preparation: A standardized bacterial suspension of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB.
-
Antibiotic Exposure: The bacterial suspension is added to flasks containing the antibiotic at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control flask without any antibiotic is also included.
-
Incubation and Sampling: The flasks are incubated at 37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted in sterile saline and plated onto appropriate agar plates. The plates are incubated at 37°C for 24 hours, after which the colonies are counted to determine the CFU/mL.
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Assay
-
Antibiotic Exposure: A logarithmic-phase bacterial culture (approximately 10⁷ CFU/mL) is exposed to the antibiotic at a concentration of 4x MIC for 1-2 hours at 37°C. A control culture without the antibiotic is incubated under the same conditions.
-
Antibiotic Removal: The antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth to reduce the drug concentration to well below the MIC.
-
Regrowth Monitoring: Both the test and control cultures are re-incubated at 37°C. Aliquots are taken from both cultures at regular intervals (e.g., every hour) to determine the viable bacterial count (CFU/mL) by plating.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of CFU/mL in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the untreated control culture.
Conclusion
This compound, with its novel mechanism of action targeting FtsZ, demonstrates consistent and potent in vitro activity against a wide array of S. aureus strains, including those that have developed resistance to linezolid. Its modal MIC of 1 µg/mL across various resistant phenotypes is particularly noteworthy. Linezolid remains an effective agent against many S. aureus isolates, though its bacteriostatic nature and the emergence of resistance are important considerations. The distinct mechanisms of action of these two compounds suggest that this compound could be a valuable therapeutic option, especially in cases of linezolid resistance. Further head-to-head comparative studies are warranted to fully elucidate the relative in vitro and in vivo performance of these two important antibiotics.
References
- 1. The post-antibiotic effects of linezolid against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Txa707: A Targeted Approach to Combating Bacterial Infections by Disrupting Cell Division
A deep dive into the experimental validation of Txa707's mechanism of action reveals a potent and targeted strategy against drug-resistant bacteria. By inhibiting the crucial FtsZ protein, this compound effectively halts bacterial cell division, leading to cell death. This guide provides a comparative analysis of this compound, supported by experimental data, detailed methodologies, and visual representations of its mode of action.
This compound is the active metabolite of the prodrug TXA709 and represents a promising class of antibiotics that target a novel bacterial protein, Filamentous temperature-sensitive mutant Z (FtsZ).[1][2] FtsZ is a crucial protein in bacterial cytokinesis, forming a contractile ring (Z-ring) at the division site, which is essential for bacterial cell replication.[3][4] By targeting this fundamental process, this compound offers a new line of attack against pathogens that have developed resistance to conventional antibiotics.[5]
Mechanism of Action: Inhibition of FtsZ Polymerization
This compound's primary mechanism of action involves the disruption of FtsZ polymerization dynamics.[6] It binds to FtsZ and overstimulates its polymerization, leading to the formation of non-functional, stable polymers and preventing the formation of the dynamic Z-ring necessary for cell division.[6][7] This ultimately blocks bacterial cytokinesis, resulting in cell elongation and eventual cell death.[8] This targeted approach is highly selective for bacterial FtsZ, which shares less than 20% sequence identity with tubulin, its eukaryotic counterpart, suggesting a low potential for cytotoxicity in humans.[4]
Caption: Mechanism of this compound action in a bacterial cell.
Comparative Efficacy and In Vitro Activity
Experimental data demonstrates this compound's potent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.[6][7] Its efficacy is comparable or superior to standard-of-care antibiotics against these resistant strains.
| Compound | Organism | MIC (μg/mL) | Reference |
| This compound | MRSA | 1 | [6] |
| This compound | VISA/VRSA | 1 | [6] |
| This compound | DNSSA | 1 | [6] |
| This compound | LNSSA | 1 | [6] |
| Vancomycin | MRSA | 1 | [6] |
| Daptomycin | MRSA | 1 | [6] |
| Linezolid | MRSA | 2 | [6] |
| Oxacillin | MRSA COL | 32-2048 | [9] |
| This compound | MRSA COL | 2 | [9] |
MIC: Minimum Inhibitory Concentration; VISA: Vancomycin-Intermediate S. aureus; VRSA: Vancomycin-Resistant S. aureus; DNSSA: Daptomycin-Non-Susceptible S. aureus; LNSSA: Linezolid-Non-Susceptible S. aureus.
Superior Pharmacokinetics Compared to Predecessors
This compound, the active form of the prodrug TXA709, exhibits significantly improved pharmacokinetic properties in mice compared to the earlier FtsZ inhibitor, PC190723.[10] This enhancement is attributed to its greater metabolic stability.[10]
| Parameter | This compound | PC190723 | Reference |
| Half-life (hours) | 3.65 | 0.56 | [10] |
| Oral Bioavailability (%) | 95 | 30 | [10] |
In Vivo Efficacy in a Murine Infection Model
The improved pharmacokinetics of this compound translate to potent in vivo efficacy. Studies using a murine neutropenic thigh infection model have demonstrated the dose-dependent activity of TXA709/707 against S. aureus, including MRSA isolates.[11][12]
| Parameter | Value | Reference |
| PK/PD Index for Efficacy | AUC/MIC | [12] |
| AUC/MIC for Net Stasis | 122 | [12] |
| AUC/MIC for 1-log10 Kill | 243 | [12] |
AUC/MIC: Area under the concentration-time curve over 24 hours divided by the MIC.
Synergistic Potential with β-Lactam Antibiotics
A significant finding is the synergistic effect of this compound with β-lactam antibiotics against MRSA.[13][14] this compound's disruption of Z-ring formation and subsequent septal localization of penicillin-binding proteins (PBPs) renders MRSA susceptible to β-lactams that target PBP2.[9][14]
Caption: Workflow for the experimental validation of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator antibiotics against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the compounds are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial suspensions are standardized to a final inoculum of approximately 5 x 10^5 CFU/mL. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Murine Neutropenic Thigh Infection Model
Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Thigh infections are induced by intramuscular injection of a standardized bacterial suspension (e.g., S. aureus). The prodrug TXA709 is administered orally at various doses and dosing intervals. At 24 hours post-treatment, mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy (e.g., AUC/MIC) is determined by relating the drug exposure to the observed antibacterial effect.[11][12]
Fluorescence and Electron Microscopy
To visualize the effect of this compound on bacterial cell morphology and division, fluorescence and transmission electron microscopy (TEM) are employed. For fluorescence microscopy, bacterial cells are treated with this compound and then stained with fluorescent dyes that label the cell membrane and nucleoid, or with fluorescently labeled antibiotics that bind to specific cellular targets (e.g., Bocillin for PBPs).[14] For TEM, treated bacterial cells are fixed, sectioned, and stained to observe ultrastructural changes, such as the absence of a septum or the formation of aberrant cell structures.[6][9] These microscopy studies provide direct visual evidence of this compound's impact on Z-ring formation and cell division.[9][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. TAXIS Pharmaceuticals, Inc. Announces Publication Of Data Demonstrating Potential Viability Of TXA709 In Combating Antibiotic Resistance - BioSpace [biospace.com]
- 11. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent this compound against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Activity of Txa707 and PC190723
A deep dive into the mechanisms and efficacy of two potent FtsZ inhibitors in the fight against Staphylococcus aureus.
This guide provides a detailed comparison of the antibacterial activities of Txa707 and PC190723, two closely related small molecules that target the bacterial cell division protein FtsZ. Both compounds have demonstrated significant potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA), making them promising candidates in the development of new antibiotics. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their respective mechanisms, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting a Key Bacterial Protein
Both this compound and PC190723 exert their antibacterial effects by targeting FtsZ, a protein that is essential for bacterial cell division.[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, a structure that initiates the process of cytokinesis.[3] By interfering with FtsZ function, these compounds ultimately block cell division, leading to bacterial cell death.[4][5][6]
PC190723, a 3-methoxybenzamide (B147233) derivative, was one of the first potent inhibitors of FtsZ to be identified.[7][8] It binds to a site on FtsZ that is analogous to the taxol-binding site on tubulin.[4][5][9] This binding event stabilizes the FtsZ polymer, reducing its dynamic instability and inhibiting its GTPase activity.[4][5][10] The stabilization of the FtsZ polymer disrupts the normal process of Z-ring formation and function, thereby preventing cell division.[4][5]
This compound is the active metabolite of the prodrug TXA709 and represents a second-generation FtsZ inhibitor derived from the same chemical class as PC190723.[11][12][13][14] It shares the same fundamental mechanism of action as PC190723, targeting FtsZ to disrupt cell division.[3] However, this compound was developed to improve upon the drug-like properties of PC190723, particularly its metabolic stability and pharmacokinetic profile.[3][8]
In Vitro Antibacterial Activity
The in vitro potency of this compound and PC190723 has been extensively evaluated against various strains of S. aureus. The following table summarizes their minimum inhibitory concentrations (MICs).
| Compound | Bacterial Strain | Modal MIC (μg/mL) |
| This compound | Methicillin-resistant S. aureus (MRSA) | 1 |
| Vancomycin-intermediate S. aureus (VISA) | 1 | |
| Vancomycin-resistant S. aureus (VRSA) | 1 | |
| Daptomycin-non-susceptible S. aureus (DNSSA) | 1 | |
| Linezolid-non-susceptible S. aureus (LNSSA) | 1 | |
| Methicillin-susceptible S. aureus (MSSA) | 1 | |
| PC190723 | Methicillin-resistant S. aureus (MRSA) | 1 |
| Methicillin-susceptible S. aureus (MSSA) | 1 |
Data sourced from Kaul et al., 2015.[3]
In Vivo Efficacy and Pharmacokinetics
A key differentiator between this compound and PC190723 lies in their in vivo performance and pharmacokinetic properties. This compound, delivered as the prodrug TXA709, demonstrates superior metabolic stability and an improved pharmacokinetic profile compared to PC190723.[3][15]
| Parameter | This compound (from TXA709) | PC190723 (from TXY541) |
| Half-life (t1/2) | 6.5-fold longer | - |
| Oral Bioavailability | 3-fold greater | - |
Data sourced from Kaul et al., 2015.[3]
This enhanced pharmacokinetic profile translates to superior in vivo efficacy for TXA709 (delivering this compound) in animal models of infection.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial potency of this compound and PC190723 is determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. This assay is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
In Vivo Efficacy in a Murine Thigh Infection Model
The in vivo efficacy of these compounds is often evaluated using a neutropenic murine thigh infection model. This model assesses the ability of the antibiotic to reduce the bacterial load in the infected tissue.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound and PC190723 involves the disruption of the bacterial cell division machinery, which is orchestrated by the FtsZ protein.
Conclusion
Both this compound and PC190723 are potent inhibitors of the bacterial cell division protein FtsZ, demonstrating significant antibacterial activity against S. aureus, including drug-resistant strains. While they share a common mechanism of action, this compound, the active metabolite of the prodrug TXA709, exhibits an improved pharmacokinetic profile and superior in vivo efficacy compared to PC190723. These findings highlight the potential of this compound as a promising candidate for further clinical development in the ongoing battle against antibiotic resistance. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in the field of antibacterial drug discovery.
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | FtsZ inhibitor | Probechem Biochemicals [probechem.com]
- 13. This compound | Drug Metabolite | 1609670-89-4 | Invivochem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Txa707 and Daptomycin: A Comparative Analysis Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), continues to pose a significant global health threat, driving the urgent need for novel antimicrobial agents. This guide provides a comparative overview of two potent anti-staphylococcal drugs: Txa707, a novel cell division inhibitor, and daptomycin (B549167), a well-established cyclic lipopeptide antibiotic. This analysis is based on available preclinical data to inform research and drug development efforts.
Executive Summary
While a direct head-to-head comparative study between this compound and daptomycin is not yet available in published literature, this guide consolidates existing data to offer a parallel assessment. This compound, an FtsZ inhibitor, presents a novel mechanism of action with demonstrated efficacy against a wide range of resistant S. aureus strains, including those resistant to daptomycin. Daptomycin remains a critical last-resort antibiotic for serious Gram-positive infections, exhibiting rapid bactericidal activity through membrane disruption. The following sections detail their respective mechanisms of action, in vitro and in vivo activities, and the experimental protocols utilized to generate this data.
Mechanism of Action
The two compounds combat S. aureus through fundamentally different pathways, offering potential for distinct therapeutic applications and strategies to overcome resistance.
This compound: Inhibition of Bacterial Cell Division
This compound is the active metabolite of the prodrug TXA-709. Its primary target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial element of the bacterial cytoskeleton.
-
FtsZ Polymerization: FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the assembly of the division machinery (divisome).
-
Disruption of Z-Ring Formation: this compound binds to FtsZ and disrupts its normal polymerization dynamics. This interference prevents the proper formation and function of the Z-ring.
-
Inhibition of Septum Formation: Without a functional Z-ring, the formation of the septum, which divides the parent cell into two daughter cells, is inhibited.
-
Bactericidal Effect: The ultimate consequence of FtsZ inhibition is the cessation of cell division, leading to bacterial cell death[1][2][3].
dot
Figure 1. Mechanism of action of this compound against S. aureus.
Daptomycin: Disruption of Bacterial Cell Membrane
Daptomycin is a cyclic lipopeptide antibiotic whose bactericidal activity is dependent on the presence of calcium ions. Its mechanism involves a multi-step process targeting the bacterial cell membrane.
-
Calcium-Dependent Binding: In the presence of calcium, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane, which is rich in phosphatidylglycerol[4][5][6].
-
Oligomerization and Membrane Insertion: Following binding, daptomycin molecules oligomerize and insert into the cell membrane[5][6].
-
Pore Formation and Ion Leakage: This oligomerization is thought to create ion-conducting channels or pores in the membrane, leading to a rapid efflux of intracellular potassium ions[5][6].
-
Membrane Depolarization and Cell Death: The loss of potassium ions results in the depolarization of the cell membrane, disrupting the membrane potential and leading to the cessation of DNA, RNA, and protein synthesis, ultimately causing rapid bacterial cell death[5][7][8][9].
dot
Figure 2. Mechanism of action of daptomycin against S. aureus.
In Vitro Activity
This section summarizes the available minimum inhibitory concentration (MIC) data for this compound and daptomycin against various S. aureus strains.
This compound
This compound has demonstrated potent in vitro activity against a broad range of clinically relevant S. aureus isolates, including those resistant to current standard-of-care antibiotics.
| Strain Type | Number of Isolates | MIC Range (µg/mL) | Modal MIC (µg/mL) | Reference |
| MRSA, VRSA, LRSA, DRSA | Not Specified | 0.5 - 2 | 1 | [10] |
| MRSA COL | 1 | - | 2 | [1] |
| MRSA, MSSA | 5 | - | 1 | [11][12] |
MRSA: Methicillin-Resistant S. aureus; VRSA: Vancomycin-Resistant S. aureus; LRSA: Linezolid-Resistant S. aureus; DRSA: Daptomycin-Resistant S. aureus.
Daptomycin
Daptomycin exhibits potent in vitro activity against both methicillin-susceptible and methicillin-resistant S. aureus.
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| MRSA | 38 | 0.03 - 0.5 | 0.25 | 0.5 | |
| MRSA (including hGISA) | 98 | 0.125 - 1.0 | 0.38 | 0.75 | |
| S. aureus from osteoarticular infections | 606 | Not Specified | 0.25 | 0.5 | |
| MRSA | Not Specified | Not Specified | 1 | 1 | [7] |
| S. aureus | 360 | ≤1 | Not Specified | Not Specified | |
| MRSA | 193 | Not Specified | Not Specified | Not Specified |
hGISA: heterogeneously Glycopeptide-Intermediate S. aureus.
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo potential of antimicrobial agents. The following tables summarize the available efficacy data for this compound and daptomycin in murine models of S. aureus infection.
This compound
The prodrug of this compound, TXA-709, has been evaluated in murine infection models, demonstrating dose-dependent activity.
| Animal Model | S. aureus Strain(s) | Key Findings | Reference |
| Neutropenic Thigh Infection | 1 MSSA, 4 MRSA | Dose-dependent activity; net stasis achieved against all isolates and a 1-log₁₀ kill against 4 isolates. The 24-h AUC/MIC for stasis was 122. | [11][12] |
| Systemic (Peritonitis) Infection | MRSA | Co-administration of TXA-709 with oxacillin (B1211168) rendered oxacillin efficacious. |
Daptomycin
Daptomycin has demonstrated robust in vivo efficacy in various murine models of S. aureus infection.
| Animal Model | S. aureus Strain(s) | Key Findings | Reference |
| Peritonitis | MRSA and MSSA | Rapid and superior bactericidal activity compared to vancomycin (B549263), nafcillin, and linezolid. A single 50 mg/kg dose resulted in 100% survival in non-neutropenic mice. | |
| Neutropenic Thigh Infection | MRSA | Produced a maximal kill of 4.5-5 log₁₀ CFU. AUC/MIC was the most predictive pharmacodynamic parameter. | |
| Hematogenous Pulmonary Infection | MRSA | Improved survival and decreased bacterial load in the lungs compared to controls. |
Mechanisms of Resistance
Understanding the pathways to resistance is critical for the long-term viability of any antibiotic.
This compound
Resistance to this compound in S. aureus has been linked to specific mutations in the target protein, FtsZ. The most frequently observed mutations are in the glycine (B1666218) residues at positions 196 and 193 of the FtsZ protein[10].
Daptomycin
Daptomycin resistance in S. aureus is a complex and multifactorial phenomenon. The primary mechanisms involve alterations to the cell membrane and cell wall that impede daptomycin's ability to bind and exert its effect. Key genetic loci involved in daptomycin resistance include:
-
mprF (multipeptide resistance factor): Gain-of-function mutations in mprF lead to increased synthesis and translocation of the positively charged phospholipid, lysyl-phosphatidylglycerol, to the outer leaflet of the cell membrane. This results in an increased net positive surface charge, which repels the calcium-complexed, positively charged daptomycin molecule[4].
-
yycFG (two-component system): Mutations in this system are also frequently observed in daptomycin-resistant strains and are thought to contribute to cell wall and membrane perturbations[4].
-
dlt operon: Increased expression of the dlt operon leads to the D-alanylation of teichoic acids in the cell wall, contributing to a more positive surface charge.
-
Cell Wall Thickening: Daptomycin-resistant strains often exhibit a thickened cell wall, which may act as a physical barrier to the drug.
Experimental Protocols
The following sections provide an overview of the standard methodologies used to generate the in vitro and in vivo data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth microdilution is a standard method for determining MIC values, performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized inoculum of the S. aureus strain is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
dot
Figure 3. Experimental workflow for MIC determination.
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: A logarithmic-phase culture of S. aureus is diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in cation-adjusted Mueller-Hinton broth (with calcium supplementation for daptomycin).
-
Exposure: The antimicrobial agent is added at a specified concentration (e.g., 4x MIC). A growth control without the antibiotic is included.
-
Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Plating and Incubation: The samples are serially diluted and plated on appropriate agar (B569324) plates. The plates are incubated for 18-24 hours at 37°C.
-
Colony Counting: The number of colony-forming units (CFU) is counted, and the log₁₀ CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Murine Thigh Infection Model
This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.
Protocol:
-
Neutropenia Induction (Optional): Mice are often rendered neutropenic by the administration of cyclophosphamide (B585) to create a more severe infection and to focus on the direct effect of the antibiotic.
-
Infection: A defined inoculum of S. aureus (e.g., 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent or a control is initiated. The drug can be administered via various routes (e.g., subcutaneous, intraperitoneal, or oral).
-
Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the thighs are aseptically removed and homogenized.
-
Bacterial Load Determination: The homogenates are serially diluted and plated to determine the number of CFU per gram of tissue. The efficacy of the treatment is assessed by the reduction in bacterial load compared to the control group.
dot
Figure 4. Workflow for the murine thigh infection model.
Conclusion
This compound and daptomycin represent two distinct and powerful classes of antibiotics for the treatment of S. aureus infections. This compound's novel mechanism of action as an FtsZ inhibitor makes it a promising candidate, particularly for infections caused by strains resistant to conventional therapies, including daptomycin. Daptomycin remains a cornerstone of treatment for severe MRSA infections, valued for its rapid bactericidal activity. The lack of direct comparative studies highlights a critical knowledge gap. Future research should focus on head-to-head comparisons of these agents against a diverse panel of clinical S. aureus isolates to better define their respective roles in the clinical setting. Such studies will be invaluable for optimizing treatment strategies and combating the growing threat of antimicrobial resistance.
References
- 1. SUMMARY OF EVIDENCE - Daptomycin for Methicillin-Resistant and Methicillin-Sensitive Staphylococcus Aureus Infection: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 4. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Outcomes of Daptomycin Versus Anti-Staphylococcal Beta-Lactams in Definitive Treatment of Methicillin-susceptible Staphylococcus aureus Bloodstream Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis | PLOS One [journals.plos.org]
- 8. The in vitro activity of daptomycin against Staphylococcus aureus and Enterococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The safety and efficacy of daptomycin versus other antibiotics for skin and soft-tissue infections: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Association of Higher Daptomycin Dose (7 mg/kg or Greater) with Improved Survival in Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of daptomycin and vancomycin in the therapy of experimental foreign body infection due to Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Txa707: A Novel Antibiotic Enhancing Potency and Combating Resistance
A deep dive into the cross-resistance profile of Txa707, a promising FtsZ inhibitor, reveals a powerful synergistic relationship with β-lactam antibiotics, effectively re-sensitizing drug-resistant bacteria, including formidable strains like MRSA.
This compound, the active metabolite of the prodrug TXA709, is a novel antibacterial agent that targets the filamentous temperature-sensitive protein Z (FtsZ).[1][2][3] FtsZ is a crucial protein in bacterial cell division, forming the Z-ring, a structure that initiates the process of cytokinesis.[1][4] By inhibiting FtsZ, this compound disrupts cell division, ultimately leading to bacterial cell death.[1] This unique mechanism of action makes it a promising candidate for combating antibiotic resistance, as it targets a pathway not exploited by currently available antibiotics.[1][4]
Potent Intrinsic Activity Against Resistant Strains
Studies have demonstrated that this compound possesses potent intrinsic activity against a wide array of resistant Staphylococcus aureus isolates. Its efficacy has been evaluated against methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), daptomycin-non-susceptible, and linezolid-non-susceptible strains.[5] Against a panel of 84 clinical S. aureus isolates, this compound exhibited a modal Minimum Inhibitory Concentration (MIC) value of 2.57 μM.[5] Furthermore, against various MRSA, VRSA, LRSA, and DRSA isolates, MIC values for this compound were reported to be in the range of 0.5 to 2 μg/mL.[4]
Synergistic Power with β-Lactams: A Renewed Hope Against MRSA
The most significant finding in cross-resistance studies involving this compound is its remarkable synergistic effect with β-lactam antibiotics against MRSA.[6][7][8][9] While MRSA is notoriously resistant to most β-lactams, the combination of this compound with these antibiotics has been shown to restore their bactericidal activity.
One study investigated the synergy of this compound with ten different β-lactam antibiotics, including cephalosporins, penicillins, and carbapenems, against the MRSA COL strain. While this compound alone showed potent activity with an MIC of 2 μg/ml, the β-lactams by themselves were largely ineffective, with MICs ranging from 32 to 2,048 μg/ml.[7] However, when combined, a significant synergistic effect was observed.
A particularly noteworthy synergy is seen with oxacillin (B1211168). In a study involving 45 clinical isolates of MRSA, VISA, VRSA, and LRSA, which were all intrinsically resistant to oxacillin (modal MICs of 128 to 512 μg/mL), the addition of this compound at a concentration of 0.5x its MIC dramatically lowered the modal MICs of oxacillin to a range of 0.063 to 0.5 μg/mL.[6] This represents a staggering 500- to 8000-fold potentiation of oxacillin's activity.[6]
The underlying mechanism for this synergy lies in the interplay between FtsZ inhibition and the function of Penicillin-Binding Proteins (PBPs), the targets of β-lactam antibiotics. This compound's disruption of FtsZ Z-ring formation leads to the mislocalization of PBPs away from the septum to other locations in the cell.[7][8][9] This mislocalization effectively makes the PBPs more accessible and susceptible to the action of β-lactam antibiotics, thus restoring their efficacy. Research has shown that β-lactams with a high affinity for PBP2 exhibit the greatest degree of synergy with this compound.[7][9]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, highlighting the intrinsic activity of this compound and its synergistic effects with β-lactam antibiotics.
Table 1: Intrinsic Activity of this compound Against Resistant S. aureus Strains
| Bacterial Strain | Number of Isolates | This compound MIC (μg/mL) | Reference |
| MRSA, VISA, VRSA, LRSA, Daptomycin-non-susceptible | 84 clinical isolates | Modal MIC of 2.57 μM | [5] |
| MRSA, VRSA, LRSA, DRSA | Not specified | 0.5 - 2 | [4] |
| MRSA COL | Not applicable | 2 | [7] |
| Methicillin-susceptible and methicillin-resistant S. aureus | 5 isolates | 1 | [1][2][10][11] |
Table 2: Synergistic Activity of this compound and Oxacillin Against Resistant S. aureus Strains
| Bacterial Strain Class | Number of Isolates | Oxacillin Modal MIC (μg/mL) | Oxacillin + 0.5x MIC this compound Modal MIC (μg/mL) | Fold Potentiation | Reference |
| USA100 MRSA | 13 | 128 - 512 | 0.063 - 0.5 | 500- to 8000-fold | [6] |
| USA300 MRSA | 11 | 128 - 512 | 0.063 - 0.5 | 500- to 8000-fold | [6] |
| VRSA | 11 | 128 - 512 | 0.063 - 0.5 | 500- to 8000-fold | [6] |
| VISA | 6 | 128 - 512 | 0.063 - 0.5 | 500- to 8000-fold | [6] |
| LRSA | 4 | 128 - 512 | 0.063 - 0.5 | 500- to 8000-fold | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro method to assess antibiotic susceptibility.
-
Bacterial Strains and Culture Conditions: Clinical isolates of S. aureus are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the comparator antibiotics (e.g., oxacillin) are prepared and serially diluted in CAMHB to create a range of concentrations.
-
Inoculation: The overnight bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL). This inoculum is then added to microtiter plates containing the serially diluted antibiotics.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed. For synergy studies, a fixed sub-inhibitory concentration (e.g., 0.5x MIC) of this compound is added to the wells containing the serially diluted comparator antibiotic.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Bacterial Culture Preparation: An overnight culture of the test organism is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh CAMHB.
-
Antibiotic Addition: The test antibiotics (this compound alone, β-lactam alone, or the combination) are added to the bacterial cultures at specified concentrations (e.g., multiples of the MIC). A growth control with no antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated on appropriate agar (B569324) plates (e.g., tryptic soy agar). The plates are incubated overnight, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for synergy testing.
References
- 1. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics [mdpi.com]
- 6. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent this compound against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Confirming Txa707 Target Engagement in Live Staphylococcus aureus Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the target engagement of Txa707, a potent inhibitor of the bacterial cell division protein FtsZ, in live Staphylococcus aureus cells. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with alternative approaches, offering valuable insights for researchers in antibiotic drug development.
This compound, the active metabolite of the prodrug TXA709, targets FtsZ, a highly conserved GTPase essential for bacterial cytokinesis.[1][2] Inhibition of FtsZ disrupts the formation of the Z-ring at the mid-cell, leading to filamentation and eventual bacterial cell death.[2][3] Confirming that an antibiotic effectively engages its target in live bacteria is a critical step in drug development. This guide outlines established methods for demonstrating this compound's engagement with FtsZ in S. aureus.
Comparative Efficacy of FtsZ Inhibitors
The antibacterial activity of this compound has been evaluated against a range of S. aureus strains, including methicillin-resistant S. aureus (MRSA) and other drug-resistant isolates. Its performance is often compared with its predecessor, PC190723, and other next-generation inhibitors like TXA6101.
| Compound | Target | Modal MIC against S. aureus (μg/mL) | Activity Against this compound-Resistant Strains | Reference |
| This compound | FtsZ | 1 | No | [4] |
| PC190723 | FtsZ | 1 | No | [4][5] |
| TXA6101 | FtsZ | 0.125 | Yes | [6] |
| Vancomycin | Cell Wall Synthesis | 1 | N/A | [4] |
| Linezolid | Protein Synthesis | 2 | N/A | [4] |
| Daptomycin | Cell Membrane | 1 | N/A | [4] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics against S. aureus. this compound demonstrates potent activity comparable to standard-of-care antibiotics. TXA6101 shows superior potency and is effective against strains that have developed resistance to this compound.[4][6]
Methods for Confirming this compound Target Engagement
Several key experimental approaches are employed to verify that this compound's antibacterial effect is a direct result of its interaction with FtsZ in live S. aureus.
FtsZ Polymerization Assays
This compound promotes the polymerization of FtsZ, leading to the formation of aberrant, non-functional polymers. This can be measured in vitro using light scattering assays.
Experimental Protocol: FtsZ Polymerization Light Scattering Assay
-
Protein Purification: Purify S. aureus FtsZ protein.
-
Reaction Buffer: Prepare a polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂).
-
Assay Setup: In a quartz cuvette, add purified FtsZ to the polymerization buffer at a final concentration of ~10 µM.
-
Inhibitor Addition: Add this compound at various concentrations (or a DMSO control). Incubate for a few minutes at 30°C.
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Measurement: Monitor the change in light scattering at a 90° angle over time using a fluorometer with excitation and emission wavelengths set to 400 nm. An increase in light scattering indicates FtsZ polymerization.[7]
GTPase Activity Assays
FtsZ possesses GTPase activity that is essential for the dynamic nature of the Z-ring. Some FtsZ inhibitors can modulate this activity.
Experimental Protocol: FtsZ GTPase Activity Assay
-
Reaction Setup: In a 96-well plate, combine purified FtsZ (~5 µM) with a reaction buffer (e.g., 50 mM HEPES pH 7.2, 200 mM KCl, 10 mM MgCl₂) and varying concentrations of this compound.
-
Initiation: Start the reaction by adding [γ-³²P]GTP.
-
Incubation: Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of released inorganic phosphate (B84403) (³²Pi) using a colorimetric method, such as the malachite green assay, or by thin-layer chromatography to separate GTP from GDP and Pi.[1][8]
Visualization of Z-Ring Disruption in Live Cells
Fluorescence microscopy is a powerful tool to directly observe the effect of this compound on FtsZ localization and cell morphology in live S. aureus.
Experimental Protocol: Fluorescence Microscopy of FtsZ-GFP in S. aureus
-
Strain Construction: Use an S. aureus strain engineered to express a functional FtsZ-GFP fusion protein.
-
Cell Culture: Grow the S. aureus FtsZ-GFP strain to the mid-exponential phase.
-
Treatment: Treat the bacterial culture with this compound at a concentration above its MIC (e.g., 4x MIC). Include an untreated control (DMSO).
-
Imaging Preparation: Mount the cells on an agarose (B213101) pad on a glass-bottom dish.
-
Microscopy: Visualize the cells using a high-resolution fluorescence microscope.
-
Analysis: In untreated cells, FtsZ-GFP will localize as a sharp, medial ring (the Z-ring). In this compound-treated cells, observe for delocalization of the FtsZ-GFP signal and cell filamentation, indicating disruption of the Z-ring and inhibition of cell division.[9][10]
Resistance Mutation Analysis
The emergence of resistance to an antibiotic can provide strong evidence for its molecular target. Sequencing the ftsZ gene from this compound-resistant S. aureus isolates reveals mutations that confer resistance, confirming FtsZ as the direct target.
Experimental Protocol: Identification of Resistance Mutations
-
Selection of Resistant Mutants: Plate a high-density culture of S. aureus on agar (B569324) containing this compound at a concentration several times higher than the MIC.
-
Isolation and Verification: Isolate colonies that grow on the selective plates and confirm their resistance by re-testing the MIC of this compound.
-
Genomic DNA Extraction: Extract genomic DNA from both the resistant isolates and the parental (susceptible) strain.
-
PCR and Sequencing: Amplify the ftsZ gene using PCR and sequence the amplicons.
-
Sequence Analysis: Compare the ftsZ gene sequences from the resistant and parental strains to identify mutations. Common mutations conferring resistance to this compound in S. aureus FtsZ are found at positions such as Gly196 and Gly193.[6][11]
Visualizing the Pathway and Experimental Workflow
Alternative and Emerging Technologies
While the aforementioned methods are well-established for confirming this compound's target engagement, other techniques offer broader applicability for studying drug-target interactions in live bacteria.
| Technology | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Label-free; applicable to native proteins. | Requires cell lysis for protein analysis. |
| Fluorescence Anisotropy Microscopy | Measures the change in rotational mobility of a fluorescently labeled drug upon binding to its larger target molecule. | Provides spatial and temporal information on target engagement in live cells.[12][13][14] | Requires a fluorescently labeled drug analog. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled ligand. | High signal-to-noise ratio; suitable for high-throughput screening. | Requires genetic modification of the target protein and a fluorescent ligand.[15] |
| Label-Free Live Cell Imaging | Techniques like Nanolive's 3D Cell Explorer monitor morphological changes in real-time without the need for fluorescent labels. | Non-invasive; provides rich morphological data. | Indirect measure of target engagement.[16] |
Table 2: Comparison of Alternative Target Engagement Technologies. These methods provide complementary approaches to direct biochemical and genetic validation.
Conclusion
Confirming the on-target activity of this compound in live S. aureus is crucial for its development as a clinical candidate. The combination of in vitro biochemical assays, live-cell imaging, and genetic analysis of resistance mutations provides a robust body of evidence for FtsZ as the primary target of this compound. The methodologies detailed in this guide serve as a valuable resource for researchers working to characterize novel FtsZ inhibitors and other antibacterial agents. Furthermore, the exploration of alternative target engagement technologies will continue to enhance our understanding of antibiotic mechanisms of action in the complex environment of a living bacterial cell.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsZ inhibitors as a new genera of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. itqb.unl.pt [itqb.unl.pt]
- 9. Super-resolution Imaging of the Cytokinetic Z Ring in Live Bacteria Using Fast 3D-Structured Illumination Microscopy (f3D-SIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo imaging of specific drug target binding at subcellular resolution [dash.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Nanolive label-free live cell imaging weighs in on the fight against antibiotics resistance [nanolive.com]
Txa707: A Novel FtsZ Inhibitor Demonstrates Potent Efficacy Against Clinical MRSA Isolates
A comprehensive analysis of the investigational antibiotic Txa707 reveals significant bactericidal activity against a wide array of methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, including strains resistant to current standard-of-care antibiotics. When used in combination with β-lactam antibiotics, this compound exhibits synergistic effects, restoring the efficacy of these drugs against otherwise resistant MRSA.
This compound, the active metabolite of the prodrug TXA709, targets the essential bacterial cell division protein FtsZ.[1] This novel mechanism of action disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.[2][3] This guide provides an in-depth comparison of this compound's efficacy, both as a standalone agent and in combination therapy, supported by experimental data from preclinical studies.
Comparative In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a broad spectrum of S. aureus isolates. The minimum inhibitory concentration (MIC) for this compound against both methicillin-susceptible S. aureus (MSSA) and MRSA isolates is consistently low, typically around 1 mg/liter.[4][5][6]
A key finding is the powerful synergy observed when this compound is combined with β-lactam antibiotics. For instance, in a study involving 45 clinical MRSA isolates, the addition of a sub-inhibitory concentration of this compound dramatically lowered the MIC of oxacillin (B1211168) by 500- to 8000-fold, effectively resensitizing the resistant strains to this β-lactam antibiotic.[7]
Table 1: Modal MIC Values of Oxacillin Against Resistant S. aureus Isolates in the Absence and Presence of this compound[7]
| Isolate Type | Number of Isolates | Oxacillin Modal MIC (µg/mL) | Oxacillin Modal MIC with 0.5x MIC this compound (µg/mL) | Fold Reduction in MIC |
| USA100 MRSA | 13 | 256 | 0.5 | 512 |
| USA300 MRSA | 11 | 128 | 0.25 | 512 |
| VRSA | 11 | 512 | 0.063 | 8127 |
| VISA | 6 | 256 | 0.125 | 2048 |
| LRSA | 4 | 512 | 0.5 | 1024 |
*VRSA: Vancomycin-Resistant S. aureus; VISA: Vancomycin-Intermediate S. aureus; LRSA: Linezolid-Resistant S. aureus
In Vivo Efficacy
The promising in vitro results have been substantiated in preclinical in vivo models. In a neutropenic murine thigh infection model, oral administration of the prodrug TXA709 demonstrated dose-dependent activity against multiple S. aureus isolates, including MRSA strains.[2][8] The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy was the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC).[4][5][6] An AUC/MIC ratio of 122 was required for bacterial stasis, while a ratio of 243 resulted in a 1-log10 reduction in bacterial count.[4][5][6]
Furthermore, co-administration of TXA709 with oxacillin rendered oxacillin effective in mouse models of both systemic and tissue infections caused by MRSA.[7] Similarly, the combination of TXA709 with cefdinir (B1668824) cured mice of MRSA infections and reduced the required dose of TXA709 by three-fold.[9]
Mechanism of Action and Synergy
This compound inhibits the polymerization of FtsZ, which is the first step in the formation of the septum during bacterial cell division.[3][10] This disruption of the Z-ring leads to the mislocalization of penicillin-binding proteins (PBPs) from the septum to other locations in the cell.[10] PBPs are the targets of β-lactam antibiotics. The mislocalization of PBP2, in particular, appears to be a key factor in the synergistic effect observed with β-lactams, as it renders MRSA susceptible to the action of these antibiotics.[7][10]
Caption: Mechanism of this compound action and synergy with β-lactams.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of the antimicrobial agents were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). A standardized bacterial inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth.
Time-Kill Assay
Time-kill assays were performed to assess the bactericidal activity of this compound alone and in combination with other antibiotics.[11][12] An initial bacterial inoculum of approximately 5 x 10^5 CFU/mL was exposed to the antimicrobial agents in CAMHB.[11] At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted in sterile saline, and plated on Mueller-Hinton agar.[12] The plates were incubated at 37°C for 18-24 hours, and the number of viable colonies was counted. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[12]
Caption: Experimental workflow for a time-kill curve assay.
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action against the challenging pathogen, MRSA. Its potent standalone activity and, most notably, its synergistic effects with existing β-lactam antibiotics, offer a potential strategy to overcome resistance and revitalize the utility of older antibiotic classes. The data presented herein underscore the potential of this compound as a valuable addition to the antimicrobial arsenal (B13267) for treating serious MRSA infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Combination Cures MRSA Infection While Preventing Development of Resistance - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Txa707: A Guide to Safe and Compliant Laboratory Practices
Disclaimer: This document provides general guidance for the proper disposal of Txa707 based on established best practices for antimicrobial agents and chemical waste. A specific Safety Data Sheet (SDS) for this compound with detailed disposal protocols was not publicly available at the time of writing. Therefore, it is imperative that all researchers, scientists, and drug development professionals consult the official SDS provided by the manufacturer and adhere to their institution's specific Environmental Health and Safety (EHS) protocols. Improper disposal of antimicrobial agents can pose risks to both human health and the environment.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that you are familiar with its properties and have the appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation. In the event of a spill, contain the material to prevent it from entering drains and clean the area according to your institution's established procedures for chemical spills.
Step-by-Step Disposal Protocol
The correct disposal route for this compound depends on its form—whether it is in its pure solid form, a concentrated stock solution, or a dilute working solution. All forms should be treated as hazardous chemical waste.
Step 1: Waste Characterization and Segregation
Properly categorize your this compound waste at the point of generation. Do not mix this compound waste with other waste streams unless permitted by your institution's EHS guidelines.
-
Solid this compound: Unused or expired pure this compound powder.
-
Concentrated this compound Solutions: Stock solutions, typically prepared in solvents like Dimethyl Sulfoxide (DMSO). These are considered hazardous chemical waste.[1]
-
Dilute this compound Solutions: Working solutions and used cell culture media containing this compound. The antibiotic activity in these solutions may require deactivation before disposal.
-
Contaminated Materials: Items such as pipette tips, gloves, flasks, and paper towels that have come into contact with this compound.
Step 2: Disposal of Solid this compound
-
Containment: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the approximate quantity, and the hazard classification (e.g., "Chemical Waste," "Antimicrobial Agent").
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Step 3: Disposal of Concentrated this compound Solutions (e.g., in DMSO)
-
Collection: Collect waste this compound stock solutions in a designated, leak-proof, and chemically compatible container. Since DMSO can penetrate some types of gloves, extra care should be taken during handling.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of the contents (e.g., "this compound in DMSO"), and their approximate concentrations and volumes.
-
Storage: Store the container in a designated hazardous waste area, ensuring it is segregated from incompatible chemicals.
-
Disposal: The waste must be disposed of through your institution's hazardous waste program. Do not pour concentrated this compound solutions down the drain.
Step 4: Disposal of Dilute this compound Solutions
The primary concern with dilute antimicrobial solutions is the potential for environmental contamination and the promotion of antibiotic resistance.
-
Chemical Deactivation (if permissible): Depending on institutional protocols and the stability of this compound, chemical deactivation may be an option. This would involve treating the solution with a chemical agent that breaks down the active compound. Consult your EHS department for approved deactivation procedures.
-
Collection as Chemical Waste: If deactivation is not feasible or permitted, collect the dilute solutions in a labeled hazardous waste container for disposal via your institution's hazardous waste service. This is the most conservative and generally recommended approach.
-
Autoclaving Considerations: While autoclaving is effective for sterilizing biohazardous waste, it does not guarantee the degradation of all chemical structures. Some antibiotics are heat-stable and will remain active after autoclaving.[1] Unless this compound is confirmed to be fully degraded by heat, autoclaved liquid waste containing it should still be collected as chemical waste.
Step 5: Disposal of Contaminated Materials
-
Segregation: Collect all solid materials contaminated with this compound (e.g., pipette tips, gloves, culture flasks) in a designated hazardous waste container.
-
Labeling: Label the container as "Hazardous Chemical Waste" and specify that it contains materials contaminated with this compound.
-
Disposal: Dispose of the container through your institution's chemical or biohazardous waste stream, as directed by your EHS department.
Data Presentation: this compound Disposal Summary
| Waste Form | Key Characteristics | Disposal Recommendations |
| Solid this compound | Pure, unused, or expired powder. | Collect in a labeled, sealed container for hazardous chemical waste disposal. |
| Concentrated Solutions | High-concentration stock solutions (e.g., in DMSO). | Collect in a labeled, compatible container for hazardous chemical waste disposal. Do not drain dispose. |
| Dilute Solutions | Low-concentration working solutions and used media. | Collect as hazardous chemical waste. Consult EHS for potential approved deactivation methods. |
| Contaminated Labware | Pipette tips, gloves, flasks, etc. | Dispose of in a designated container for solid hazardous chemical waste. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of this compound waste in a laboratory setting.
Caption: A decision workflow for the proper segregation and disposal of different forms of this compound waste.
References
Essential Safety and Handling Protocols for Novel Chemical Compounds (e.g., Txa707)
Disclaimer: As of December 2025, specific safety and handling information for a compound designated "Txa707" is not publicly available. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds in a research and development setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to conduct a thorough risk assessment before beginning any work.[1][2][3][4]
This guide provides a procedural framework for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of novel chemical entities where a Safety Data Sheet (SDS) is not available.
Prudent Handling of Novel Compounds: A Risk-Based Approach
When working with a new or uncharacterized substance, it must be treated as potentially hazardous until its properties are well-understood.[1][2] A comprehensive risk assessment is the first and most critical step before any handling.[4][5][6]
Key Principles for Handling Uncharacterized Compounds:
-
Assume Hazard: In the absence of data, assume the compound is toxic, flammable, corrosive, and/or environmentally harmful.[2]
-
Consult Institutional Experts: Your institution's EHS office is a primary resource for guidance on managing unknown chemicals.[1][7]
-
Review Existing Literature: If this compound belongs to a known class of compounds, review the SDS for related materials to anticipate potential hazards.[8]
-
Engineering Controls: All manipulations of the substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Labeling: All containers holding the compound must be clearly labeled with the chemical name, "Hazardous Waste" if applicable, the date, and the researcher's name.[1][9][10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against potential exposure.[11] The following table summarizes recommended PPE for handling novel compounds.
| Protection Level | Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[11][12][13] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[1][11] | Prevents skin contact. Check for breakthrough times with any solvents used. |
| Body Protection | A fully fastened laboratory coat.[11] | Protects skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary if there is a risk of aerosolization outside of a fume hood.[11] | Prevents inhalation of fine particles. |
Experimental Workflow for Handling Novel Compounds
The following diagram outlines a standard workflow for safely handling an uncharacterized chemical compound in a laboratory setting.
Caption: Workflow for handling novel chemical compounds.
Waste Disposal Protocol
The disposal of uncharacterized chemical waste is strictly regulated.[10][14] Improper disposal can lead to significant penalties.[7]
Step-by-Step Disposal Plan:
-
Waste Characterization: Determine if the waste is hazardous based on available information or by assuming it is.[9]
-
Segregation: Do not mix waste containing this compound with other waste streams.[2][15]
-
Containment:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name, and the date of accumulation.[1][9]
-
Storage: Store waste in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[15][16]
-
Professional Disposal: Contact your institution's EHS department to arrange for disposal by a licensed hazardous waste contractor.[7][9][14] The cost of identification and disposal is typically the responsibility of the generating department.[14]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Chemical Spill | Minor Spill: Alert personnel in the immediate area.[17] If trained, use an appropriate spill kit while wearing full PPE.[11][18] Major Spill: Evacuate the area immediately.[19] Notify others not to enter and contact your institution's emergency number or EHS.[11][19] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[18][19][20] Seek immediate medical attention.[11][18] |
| Skin Contact | Remove contaminated clothing while under an emergency safety shower.[20][21] Flush the affected area with water for a minimum of 15 minutes.[19][20][21] Seek medical attention.[18] |
| Inhalation | Move the affected person to fresh air.[11][20] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][20] |
| Ingestion | Do NOT induce vomiting.[11][20] Rinse the mouth with water and seek immediate medical attention.[11][20] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. twu.edu [twu.edu]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. acs.org [acs.org]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. benchchem.com [benchchem.com]
- 12. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 13. realsafety.org [realsafety.org]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. tulsa.okstate.edu [tulsa.okstate.edu]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 20. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 21. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
